molecular formula C112H144N22O32 B15553049 Bevonescein CAS No. 2276787-79-0

Bevonescein

Cat. No.: B15553049
CAS No.: 2276787-79-0
M. Wt: 2310.5 g/mol
InChI Key: QOJOBKQIRSTJPM-VAIPJCBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bevonescein is under investigation in clinical trial NCT06227585 (Feasibility Study- REVEAL 475 for this compound-assisted Nerve Visualization in Head & Neck Surgery).
This compound is a synthetic, peptide-dye conjugate composed of an undisclosed, proprietary peptide conjugated to a fluorescent dye, that can potentially be used for the intraoperative fluorescence detection and localization of nerve tissue. Upon administration of this compound, the peptide moiety binds to the extracellular matrix of nerves independent of myelin. Upon fluorescence imaging, nerve tissues are illuminated and detected.

Properties

CAS No.

2276787-79-0

Molecular Formula

C112H144N22O32

Molecular Weight

2310.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C112H144N22O32/c1-56(2)92(107(160)123-74(18-10-12-42-114)97(150)121-73(17-9-11-41-113)98(151)129-82(55-136)104(157)128-81(54-135)96(149)119-53-89(143)118-52-88(116)142)131-108(161)93(57(3)4)130-103(156)79(46-60-23-28-64(138)29-24-60)125-101(154)78(45-59-21-26-63(137)27-22-59)126-105(158)83-19-13-43-133(83)109(162)77(37-40-91(146)147)124-99(152)76(36-39-90(144)145)122-102(155)80(48-62-51-117-72-16-8-7-15-67(62)72)127-106(159)84-20-14-44-134(84)110(163)94(58(5)6)132-100(153)75(35-38-87(115)141)120-95(148)61-25-32-69-68(47-61)111(164)166-112(69)70-33-30-65(139)49-85(70)165-86-50-66(140)31-34-71(86)112/h7-8,15-16,21-34,47,49-51,56-58,73-84,92-94,117,135-140H,9-14,17-20,35-46,48,52-55,113-114H2,1-6H3,(H2,115,141)(H2,116,142)(H,118,143)(H,119,149)(H,120,148)(H,121,150)(H,122,155)(H,123,160)(H,124,152)(H,125,154)(H,126,158)(H,127,159)(H,128,157)(H,129,151)(H,130,156)(H,131,161)(H,132,153)(H,144,145)(H,146,147)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-,94-/m0/s1

InChI Key

QOJOBKQIRSTJPM-VAIPJCBFSA-N

Origin of Product

United States

Foundational & Exploratory

Bevonescein: A Technical Guide for Advanced Nerve Visualization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Bevonescein (B14761940), also known as ALM-488, is a novel, intravenously administered peptide-dye conjugate developed for real-time intraoperative fluorescence visualization of nerves.[1][2][3] This technology addresses a critical need in various surgical procedures where precise nerve identification is paramount to preventing iatrogenic nerve injury.[4][5] this compound is composed of a proprietary short-chain amino acid peptide conjugated to a fluorescein (B123965) dye. Its mechanism of action involves binding to the extracellular matrix of nerve tissue, a process that is independent of myelination status. This allows for the labeling of a broad range of nerve types, including motor, sensory, autonomic, and even degenerated nerves. Currently, this compound is in late-stage clinical development, having completed a Phase 1 trial and is now in Phase 3 studies.

Chemical Structure and Properties

This compound is a complex molecule comprising a specific peptide sequence linked to a fluorescent dye. The peptide component is responsible for the selective binding to nerve tissue, while the dye allows for visualization under appropriate lighting conditions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₁₂H₁₄₄N₂₂O₃₂
Molecular Weight 2310.51 g/mol
IUPAC Name N2-(3',6'-dihydroxy-3-oxo-3H-spiro[benzofuran-1,9'-xanthene]-5-carbonyl)-Gln-Val-Pro-Trp-Glu-Glu-Pro-Tyr-Tyr-Val-Val-Lys-Lys-Ser-Ser-Gly-Gly-NH2
Peptide Sequence (5-FAM)-Gln-Val-Pro-Trp-Glu-Glu-Pro-Tyr-Tyr-Val-Val-Lys-Lys-Ser-Ser-Gly-Gly-(C-terminal amide)
Synonyms ALM-488
Excitation Peak ~498 nm
Emission Peak ~517 nm

Mechanism of Action

The functionality of this compound is attributed to its targeted binding to the extracellular matrix of nerves. This binding is independent of the myelin sheath, which is a significant advantage over other nerve-targeting agents that rely on myelin binding. This allows this compound to effectively label both myelinated and poorly myelinated nerves, as well as nerves that have undergone degeneration and subsequent demyelination.

This compound Mechanism of Action cluster_0 Systemic Circulation cluster_1 Nerve Tissue cluster_2 Surgical Field cluster_3 Systemic Clearance This compound (IV) Intravenous Administration ECM Extracellular Matrix of Nerve This compound (IV)->ECM Selective Binding Kidneys Renal Clearance This compound (IV)->Kidneys Rapid Clearance (<12 hours) Visualization Fluorescence Visualization ECM->Visualization Excitation Light (~498 nm)

This compound's mechanism from administration to clearance.

Pharmacokinetics and Biodistribution

Clinical studies have provided key insights into the pharmacokinetic profile of this compound. Following intravenous administration, the compound is rapidly distributed and cleared from the body.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Optimal Dose 500 mg
Half-life 29 - 72 minutes
Time to Peak Fluorescence 1 - 5 hours post-infusion
Clearance Renal, within 12 hours

Clinical and Preclinical Data

This compound has demonstrated promising results in both preclinical animal models and human clinical trials, showing significant improvements in nerve visualization compared to standard white light.

Table 3: Efficacy and Safety Data for this compound

ParameterFindingStudy TypeReference
Signal-to-Background Ratio (SBR) 2.1 ± 0.8 (vs. 1.3 ± 0.2 for white light)Phase 1 Clinical Trial
SBR in Degenerated Nerves 3.31 ± 1.11 (vs. 1.27 ± 0.54 for oxazine-4)Preclinical (Murine)
Nerve Visualization Improvement 57% of participants showed >20% improvement in visible nerve lengthPhase 1 Clinical Trial
Safety Profile No dose-limiting toxicities or infusion reactions reported. One instance of vomiting was possibly related to the drug.Phase 1 Clinical Trial

Experimental Protocols

Preclinical Evaluation in a Murine Model of Facial Nerve Transection

This protocol is based on a study comparing the efficacy of this compound and a myelin-binding dye in visualizing chronically degenerated nerves.

  • Animal Model: Sixteen wild-type mice underwent surgical transection of the marginal mandibular branch of the facial nerve.

  • Recovery Period: The animals were allowed to recover for five months to ensure chronic nerve degeneration.

  • Agent Administration: Ten of the mice were co-injected with this compound and the myelin-binding dye oxazine-4.

  • Intraoperative Imaging: Following a 90-minute observation period, intraoperative exploration of the facial nerve was performed using a fluorescence imaging system.

  • Data Analysis: The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.

Phase 1 Clinical Trial Protocol for Head and Neck Surgery

The following is a summary of the protocol used in the first-in-human clinical trial of this compound.

  • Patient Population: 27 adult patients scheduled for head and neck surgery, including parotidectomy, thyroidectomy, and cervical neck dissections, were enrolled.

  • Dose Escalation: The study included dose-escalation and de-escalation cohorts to determine the optimal dose.

  • Drug Administration: Patients received a single intravenous infusion of this compound 1 to 5 hours before surgery.

  • Surgical Visualization: During the surgical procedure, a surgical microscope equipped with a yellow 560 filter was used to visualize the fluorescent signal.

  • Data Collection: The primary outcomes were safety and tolerability. Secondary outcomes included pharmacokinetic analysis and the efficacy of nerve visualization, which was assessed by the surgical team.

Clinical Trial Workflow for this compound Patient_Screening Patient Screening and Consent Bevonescein_Admin This compound IV Administration (1-5 hours pre-op) Patient_Screening->Bevonescein_Admin Surgery_Start Commencement of Surgery Bevonescein_Admin->Surgery_Start White_Light_Vis Standard White Light Visualization Surgery_Start->White_Light_Vis Data_Collection Data Collection (Safety, PK, Efficacy) Surgery_Start->Data_Collection Fluorescence_Vis Fluorescence Visualization (Yellow 560 Filter) White_Light_Vis->Fluorescence_Vis Fluorescence_Vis->Data_Collection Post_Op Post-Operative Monitoring Data_Collection->Post_Op

A generalized workflow for the clinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the field of fluorescence-guided surgery. Its unique mechanism of binding to the nerve's extracellular matrix allows for the clear visualization of various nerve types, including those that are degenerated. The favorable safety profile and demonstrated efficacy in early clinical trials suggest that this compound has the potential to become a valuable tool for surgeons, ultimately improving patient outcomes by reducing the risk of iatrogenic nerve damage. Further research and ongoing Phase 3 clinical trials will continue to elucidate the full clinical utility of this promising agent.

References

An In-depth Technical Guide to the Nerve-Binding Mechanism of Bevonescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein, also known as ALM-488, is an investigational fluorescent imaging agent designed for real-time, intraoperative visualization of peripheral nerves.[1][2][3] Comprising a short-chain amino acid peptide conjugated to a fluorescein-based dye, this compound addresses a critical unmet need in surgical procedures where nerve preservation is paramount.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its binding pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is its selective binding to the extracellular matrix (ECM) of nerve tissues.[1][4][5] This binding is facilitated by the proprietary peptide component of the conjugate, which targets and anchors the molecule to nerve fibers.[1][4] The attached fluorescein (B123965) moiety then allows for visualization of the nerves under appropriate surgical lighting.[2]

A key characteristic of this compound's mechanism is its independence from the myelination status of the nerve fibers.[1][4][6] This allows it to effectively label both healthy, myelinated nerves and degenerated nerves that have lost their myelin sheath.[1][6][7] This is a significant advantage over myelin-targeting dyes, which are less effective in visualizing damaged or degenerated nerves.[6] The precise molecular binding site within the ECM is still under investigation.[5]

Upon intravenous administration, this compound circulates and rapidly accumulates at the target nerve tissue.[2][8] It has a reported half-life of approximately 29 to 72 minutes in humans and is cleared from the body renally within 12 hours, which minimizes systemic exposure.[1][2][9]

Quantitative Data Summary

The efficacy of this compound has been quantified in both preclinical and clinical settings, primarily through the measurement of the signal-to-background ratio (SBR).

Study Type Subject Nerve Type This compound SBR (Mean ± SD) Control SBR (Mean ± SD) P-value Reference
PreclinicalMurine ModelChronically Degenerated Facial Nerves3.31 ± 1.111.27 ± 0.54 (Oxazine-4)<0.001[6]
PreclinicalMurine ModelAutonomic Nerves1.77 ± 0.651.11 ± 0.14 (Oxazine-4)0.02[6]
Phase 1 Clinical TrialHuman Patients (Head and Neck Surgery)Peripheral Nerves2.1 ± 0.81.3 ± 0.2 (White Light)0.003[8][9]

Key Experimental Protocols

Preclinical Evaluation in a Murine Facial Nerve Transection Model

This protocol is based on studies comparing the efficacy of this compound and a myelin-binding dye, oxazine-4, in visualizing degenerated nerves.[6]

  • Animal Model: Sixteen wild-type mice undergo a transection of the marginal mandibular branch of the facial nerve.[6]

  • Degeneration Period: The animals are allowed to recover for five months to ensure chronic nerve degeneration.[6]

  • Agent Administration: Ten mice are co-injected with this compound and oxazine-4.[6]

  • Intraoperative Imaging: The surgical site is re-exposed, and the area of the transected and degenerated nerve is explored using fluorescence imaging.[6]

  • Image Analysis and Quantification:

    • Image analysis software (e.g., ImageJ) is used for quantitative analysis.

    • The signal-to-background ratio (SBR) is calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.[6]

Phase 1 Clinical Trial in Head and Neck Surgery

This protocol is based on the first-in-human study of this compound in patients undergoing head and neck surgery.[8][9]

  • Patient Population: Twenty-seven adult patients with head and neck neoplasms scheduled for parotidectomy, thyroidectomy, or neck dissection are enrolled.[8][9]

  • Agent Administration: Patients receive an intravenous infusion of this compound at varying doses to assess safety, pharmacokinetics, and optimal visualization timing.[10]

  • Intraoperative Visualization: Surgical visualization of this compound-enabled nerve fluorescence is performed using a surgical microscope with a specific filter (e.g., Zeiss Tivato with Yellow 560).[10]

  • Efficacy Assessment:

    • The primary outcome is safety, with monitoring for any dose-limiting toxicities.[9]

    • Secondary outcomes include pharmacokinetics, optimal dose, and timing of administration.[9]

    • Surgeons assess nerve visualization using a 4-point Likert scale that measures conspicuity, visible nerve length, and delineation of branching.[10][11]

    • The SBR is calculated to objectively measure the fluorescence signal.[9]

Visualizations

Bevonescein_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_nerve Nerve Tissue Bevonescein_IV This compound (IV Infusion) ECM Extracellular Matrix (ECM) Bevonescein_IV->ECM Selective Binding via Peptide Moiety Fluorescence Nerve Visualization ECM->Fluorescence Fluorescence Activation (Surgical Light) Myelin Myelin Sheath Axon Axon

Caption: Mechanism of this compound binding to the nerve's extracellular matrix.

Experimental_Workflow_Preclinical cluster_animal_model Animal Model Preparation cluster_imaging Imaging and Analysis A1 Facial Nerve Transection in Murine Model A2 5-Month Degeneration Period A1->A2 B1 IV Co-injection of This compound and Oxazine-4 A2->B1 B2 Intraoperative Fluorescence Imaging B1->B2 B3 Image Quantification (SBR Calculation) B2->B3

Caption: Preclinical experimental workflow for this compound evaluation.

This compound represents a significant advancement in intraoperative nerve visualization. Its unique mechanism of binding to the nerve's extracellular matrix, independent of myelination, allows for the clear demarcation of both healthy and degenerated nerves. The quantitative data from preclinical and clinical studies demonstrate its potential to enhance surgical precision and improve patient outcomes by minimizing iatrogenic nerve injury.[2][8] Ongoing Phase 3 clinical trials will further elucidate the clinical benefits of this promising technology.[3][10][11]

References

Bevonescein (ALM-488): A Technical Overview of Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bevonescein (ALM-488) is an investigational peptide-dye conjugate designed for real-time, fluorescence-guided intraoperative visualization of nerves.[1] Comprising a proprietary short-chain amino acid peptide linked to a fluorescein (B123965) moiety, this compound aims to enhance surgical precision by selectively binding to nerve tissue, thereby reducing the risk of iatrogenic nerve injury.[1][2] This technical guide provides a comprehensive analysis of the pharmacokinetic profile, biodistribution, and underlying mechanisms of this compound, based on preclinical and clinical data.

Mechanism of Action

This compound's targeted functionality stems from its unique composition. The peptide component selectively binds to the extracellular matrix of nerves, a mechanism that is independent of the myelin sheath.[1] This allows for the visualization of not only intact myelinated nerves but also chronically degenerated and autonomic nerves, offering a significant advantage over myelin-dependent nerve-targeting agents.[1][3]

Following intravenous administration, this compound circulates and accumulates at nerve tissues.[2] When illuminated by a specific light frequency from a surgical microscope or other fluorescence imaging systems, the fluorescein dye emits a distinct signal, enabling surgeons to clearly differentiate nerves from surrounding tissues.[1][4]

Mechanism of Action of this compound (ALM-488) cluster_0 Systemic Circulation cluster_1 Target Tissue Interaction cluster_2 Visualization and Clearance IV_Administration Intravenous Administration of This compound Circulation This compound circulates throughout the body IV_Administration->Circulation Binding Peptide component binds to the extracellular matrix of nerves Circulation->Binding Clearance Rapid renal clearance Circulation->Clearance Accumulation Selective accumulation at nerve tissue Binding->Accumulation Illumination Surgical light excites the fluorescein dye Accumulation->Illumination Fluorescence Nerve tissue emits a detectable fluorescent signal Illumination->Fluorescence

Figure 1: Conceptual workflow of this compound from administration to nerve visualization and clearance.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized in a Phase 1 clinical trial (NCT04420689) involving patients undergoing head and neck surgery.[4][5] The key pharmacokinetic parameters are summarized in the table below.

ParameterValueStudy PopulationSource
Optimal Dose 500 mg27 adult patients undergoing head and neck surgery[6][7]
Half-life (t½) 29–72 minutes27 adult patients undergoing head and neck surgery[8][9]
Peak Fluorescence 1–5 hours post-infusion27 adult patients undergoing head and neck surgery[6]
Clearance Rapidly cleared renally27 adult patients undergoing head and neck surgery[6]
Time to Clearance Within 12 hours27 adult patients undergoing head and neck surgery[6]

Biodistribution and Efficacy

This compound is engineered for selective biodistribution to nerve tissues.[2] Preclinical studies in rodent models have demonstrated its ability to label peripheral nerves, including those that are degenerated or autonomic.[3][10] The efficacy of nerve visualization is often quantified by the signal-to-background ratio (SBR), which measures the fluorescence intensity of the nerve relative to the surrounding tissue.

MetricFindingModel/PopulationSource
Target Tissue Nerve-associated connective tissueLiving mice and ex vivo human tissue[1]
Nerve Types Labeled Intact, degenerated, and autonomic nervesRodent models[1][3]
SBR (Degenerated Nerves) 3.31 ± 1.11Rodent model of chronic facial nerve transection[10]
SBR (Autonomic Nerves) 1.77 ± 0.65Rodent model[10]
Clinical Efficacy 57% of patients showed >20% improvement in visible nerve length with fluorescence compared to white light27 adult patients undergoing head and neck surgery[2][7]

Experimental Protocols

Phase 1 Clinical Trial (NCT04420689)

This multi-center, open-label, dose-escalation and dose-timing study evaluated the safety, tolerability, pharmacokinetics, and efficacy of this compound in adult patients undergoing head and neck surgery.

Phase 1 Clinical Trial Workflow (NCT04420689) Patient_Enrollment Enrollment of 27 adult patients undergoing head and neck surgery IV_Infusion Intravenous infusion of This compound (dose escalation) Patient_Enrollment->IV_Infusion Surgical_Procedure Head and neck surgery (parotidectomy, thyroidectomy, neck dissection) IV_Infusion->Surgical_Procedure Fluorescence_Imaging Intraoperative nerve visualization using a surgical microscope with a Yellow 560 filter Surgical_Procedure->Fluorescence_Imaging Data_Collection Collection of safety, pharmacokinetic, and efficacy data (SBR, nerve length) Fluorescence_Imaging->Data_Collection Data_Analysis Determination of optimal dose, half-life, and safety profile Data_Collection->Data_Analysis

Figure 2: High-level workflow for the Phase 1 clinical trial of this compound.

Methodology:

  • Patient Population: 27 adult patients scheduled for head and neck surgeries, such as parotidectomy, thyroidectomy, or neck dissection.[6][8]

  • Drug Administration: this compound was administered as a single intravenous infusion prior to surgery. The study included dose-escalation cohorts to determine the optimal dose.[5]

  • Imaging: Intraoperative nerve visualization was performed using a surgical microscope equipped with a YELLOW 560 filter to detect the fluorescence signal.[4][7]

  • Data Collection: Safety was the primary outcome, with the number of adverse events recorded.[5] Secondary outcomes included pharmacokinetic parameters and efficacy measures such as the signal-to-background ratio and the length of visualized nerves compared to standard white light visualization.[5][8]

Preclinical Degenerated Nerve Study

This study aimed to evaluate the ability of this compound to label chronically degenerated nerves in a rodent model.

Preclinical Degenerated Nerve Study Workflow Animal_Model Sixteen wild-type mice undergo transection of the marginal mandibular branch of the facial nerve Chronic_Degeneration Nerves allowed to degenerate for five months Animal_Model->Chronic_Degeneration Drug_Injection Co-injection of this compound and a myelin-binding dye (oxazine-4) in ten mice Chronic_Degeneration->Drug_Injection Fluorescence_Imaging Intraoperative facial nerve exploration with fluorescence imaging Drug_Injection->Fluorescence_Imaging SBR_Calculation Signal-to-background ratio (SBR) calculated for both agents Fluorescence_Imaging->SBR_Calculation Comparative_Analysis Comparison of the efficacy of This compound and oxazine-4 in labeling degenerated nerves SBR_Calculation->Comparative_Analysis

Figure 3: Experimental workflow for the preclinical evaluation of this compound on degenerated nerves.

Methodology:

  • Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.[10]

  • Degeneration Period: The nerves were allowed to degenerate for five months.[10]

  • Drug Administration: Ten of the mice were co-injected with this compound and oxazine-4, a myelin-binding dye.[10]

  • Imaging and Analysis: Intraoperative fluorescence imaging was used to visualize the degenerated nerve segments. The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.[10]

  • Results: this compound successfully visualized 100% of the degenerated nerve segments, whereas oxazine-4 was largely ineffective. The SBR for this compound was significantly higher than that of oxazine-4 (3.31 ± 1.11 vs. 1.27 ± 0.54).[10]

Safety and Tolerability

Across the Phase 1 clinical trial, this compound demonstrated a favorable safety profile.[2][7] No dose-limiting toxicities or infusion-related reactions were reported.[7] The only adverse event considered possibly related to the study drug was a single instance of vomiting.[8] The rapid renal clearance of this compound within 12 hours limits systemic exposure, contributing to its safety.[6]

Future Directions

This compound is currently being evaluated in ongoing Phase 3 clinical trials.[2][7] Future research may explore its application in other surgical fields where nerve preservation is critical, such as prostatectomy and spinal surgery. Additionally, the development of derivatives with tailored pharmacokinetic profiles could further enhance its clinical utility.

References

Preclinical Profile of Bevonescein: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein (also known as ALM-488) is a novel peptide-dye conjugate under investigation for real-time, fluorescence-guided intraoperative visualization of peripheral nerves.[1][2][3] Comprising a short-chain amino acid peptide linked to a fluorescent moiety, this compound is designed to selectively bind to nerve tissue, thereby enhancing surgical precision and reducing the risk of iatrogenic nerve injury.[1] Early preclinical studies in rodent models have been instrumental in establishing the foundational safety and efficacy profile of this imaging agent. This technical guide provides a comprehensive overview of the available preclinical data on this compound in rodent models, with a focus on its mechanism of action, efficacy, and safety profile, presented in a format tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Neural Extracellular Matrix

This compound's unique nerve-labeling capability stems from its targeted binding to the extracellular matrix (ECM) of nerves.[1] This interaction is independent of myelination status, a significant advantage that allows for the visualization of a broad range of nerve types, including myelinated, poorly myelinated, and even degenerated nerves. The peptide component of this compound facilitates this specific binding, while the conjugated fluorescent dye, upon excitation with an appropriate light source, provides the optical signal for visualization.

Signaling Pathway Diagram

This compound Mechanism of Action cluster_bloodstream Systemic Circulation cluster_tissue Nerve Tissue Microenvironment Bevonescein_IV This compound (IV Administration) Bevonescein_Tissue This compound Bevonescein_IV->Bevonescein_Tissue Distribution Binding Specific Binding Bevonescein_Tissue->Binding ECM Nerve Extracellular Matrix (ECM) ECM->Binding Fluorescence Fluorescence Emission (Visualization) Binding->Fluorescence Light Excitation Light Light->Binding

Caption: A diagram illustrating the systemic administration of this compound and its subsequent binding to the nerve ECM, leading to fluorescence upon excitation.

Preclinical Efficacy in Rodent Models

The efficacy of this compound for in vivo nerve visualization has been demonstrated in key preclinical studies utilizing rodent models of nerve injury. These studies have provided quantitative data on the signal-to-background ratio (SBR) achieved with this compound compared to both standard white light visualization and other fluorescent dyes.

Quantitative Data from Murine Facial Nerve Transection Studies
ParameterThis compound (ALM-488)Oxazine-4 (Myelin-Binding Dye)White Light Reflectance (WLR)Animal ModelReference
Visibility of Degenerated Nerves 100% (20/20 nerves)40% faintly perceptible (8/20 nerves), 60% invisible (12/20 nerves)N/A10 mice with chronic facial nerve transection
Mean Signal-to-Background Ratio (SBR) for Degenerated Nerves 3.31 ± 1.111.27 ± 0.541.08 ± 0.0710 mice with facial nerve transection
Mean Signal-to-Background Ratio (SBR) for Autonomic Nerves 1.77 ± 0.651.11 ± 0.14N/A7 mice
Identified Nerve Branches (Mean) 5.73 ± 1.88N/A3.01 ± 1.8410 mice with degenerated nerves
Correct Identification of Degenerated Nerves 47/48 survey responsesN/A12/48 survey responses10 mice with degenerated nerves

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on the available literature for key rodent studies of this compound.

Murine Facial Nerve Transection and Imaging Protocol

This study was designed to evaluate the efficacy of this compound in labeling chronically degenerated facial nerves in a murine model.

1. Animal Model:

  • Sixteen wild-type mice underwent surgical transection of the marginal mandibular branch of the facial nerve.

2. Degeneration Period:

  • A period of five months was allowed for the transected nerves to undergo chronic degeneration.

3. Imaging Agent Administration:

  • Following the degeneration period, ten of the mice were co-injected with this compound and oxazine-4, a myelin-binding dye.

4. Intraoperative Imaging:

  • Intraoperative exploration of the facial nerve was performed.

  • Fluorescence imaging was used to visualize the degenerated nerve segments.

5. Quantitative Analysis:

  • The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.

Experimental Workflow Diagram

Murine Facial Nerve Transection and Imaging Workflow Start Start Animal_Model Sixteen wild-type mice Start->Animal_Model Surgery Transection of marginal mandibular branch of facial nerve Animal_Model->Surgery Degeneration 5-month degeneration period Surgery->Degeneration Agent_Admin Co-injection of this compound and Oxazine-4 (n=10) Degeneration->Agent_Admin Imaging Intraoperative fluorescence imaging Agent_Admin->Imaging Analysis SBR calculation and nerve visibility assessment Imaging->Analysis End End Analysis->End

Caption: A flowchart outlining the key steps in the preclinical murine facial nerve transection and imaging study of this compound.

Preclinical Safety and Toxicology

While comprehensive, quantitative preclinical toxicology data such as specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values for this compound in rodent models are not publicly available, preclinical studies have consistently suggested that this compound has "no inherent toxicity". This favorable safety profile is a critical aspect of its development. Human clinical trials have further demonstrated a good safety profile with no dose-limiting toxicities observed.

Representative General Toxicology Study Protocols for Rodents

The following are representative protocols for acute and repeated dose toxicity studies in rodents, which are standard in the preclinical safety assessment of new chemical entities. It is important to note that the specific results for this compound from such studies are not available in the public domain.

Acute Oral Toxicity Study (OECD Test Guideline 420):

  • Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically a single sex.

  • Housing and Feeding: Standard laboratory conditions with controlled environment and ad libitum access to food and water.

  • Dose Administration: A single dose administered by gavage. A stepwise procedure is used, starting at a dose of 300 mg/kg body weight, with subsequent doses adjusted based on the outcome in the previously dosed animal.

  • Observations: Animals are monitored for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Repeated Dose 14-Day Oral Toxicity Study (OECD Test Guideline 407):

  • Test Animals: Healthy young adult rodents (e.g., Sprague-Dawley rats), both male and female.

  • Dose Groups: At least three dose groups and a control group.

  • Dose Administration: Daily oral administration by gavage for 14 days.

  • Observations: Daily clinical observations for signs of toxicity, with weekly measurements of body weight and food consumption.

  • Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical biochemistry analysis.

  • Pathology: All animals undergo a full gross necropsy. Organs are weighed and preserved for histopathological examination to determine the NOAEL.

Conclusion

The early preclinical studies of this compound in rodent models have provided strong proof-of-concept for its utility as a fluorescent intraoperative nerve imaging agent. The available data demonstrates its ability to selectively label both healthy and degenerated nerves with a high signal-to-background ratio, a critical feature for enhancing surgical precision. While the preclinical safety profile is reported as favorable, a comprehensive public data set on dose-ranging, pharmacokinetics, and toxicology in rodents is not yet available. Further publication of these data will be crucial for a complete understanding of the preclinical profile of this compound as it progresses through clinical development.

References

Bevonescein: A Technical Guide to its Physicochemical Properties and Applications in Nerve Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevonescein, also known as ALM-488, is a novel peptide-dye conjugate engineered for real-time intraoperative fluorescence-guided visualization of peripheral nerves. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from preclinical and clinical data. The document details its mechanism of action, pharmacokinetic profile, and relevant experimental protocols. All quantitative data is summarized in structured tables for clarity, and key processes are illustrated with diagrams generated using Graphviz (DOT language) to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

Iatrogenic nerve injury is a significant complication in various surgical procedures, leading to patient morbidity, including chronic pain, sensory loss, and motor dysfunction. The ability to accurately identify and preserve nerves during surgery is paramount to improving patient outcomes. This compound has emerged as a promising imaging agent designed to address this unmet clinical need. It is a conjugate of a proprietary short-chain amino acid peptide and a fluorescein-based dye.[1] Administered intravenously, this compound selectively binds to nerve tissue, allowing for its real-time fluorescent visualization under specific surgical lighting.[1][2] This guide synthesizes the available technical information on this compound to serve as a resource for the scientific community.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. As a peptide-dye conjugate, its properties are influenced by both the peptide sequence and the fluorescent dye moiety.

Physical Properties
PropertyValueSource
Appearance Solid[3]
Molecular Weight 2310.51 g/mol [4]
Exact Mass 2309.0317 Da
Solubility DMSO: 50 mg/mL (21.64 mM) (with sonication)
Chemical Properties
PropertyValueSource
Chemical Formula C₁₁₂H₁₄₄N₂₂O₃₂
CAS Number 2276787-79-0
IUPAC Name N2-(3',6'-dihydroxy-3-oxo-3H-spiro[benzofuran-1,9'-xanthene]-5-carbonyl)-Gln-Val-Pro-Trp-Glu-Glu-Pro-Tyr-Tyr-Val-Val-Lys-Lys-Ser-Ser-Gly-Gly-NH2
Synonyms ALM-488, peptide-dye conjugate ALM-488
Storage Conditions Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.
Pharmacokinetic Properties
PropertyValueStudy PopulationSource
Half-life 29–72 minutesHuman
Optimal Dose 500 mgHuman
Clearance Renal, within 12 hoursHuman
Peak Fluorescence 1–5 hours post-infusionHuman

Mechanism of Action

This compound's mechanism of action is a two-step process involving targeted binding and subsequent fluorescence. The peptide component of this compound has a high affinity for the extracellular matrix of nerve tissue. Following intravenous administration, the conjugate circulates and selectively binds to these nerve structures. This binding is independent of myelination, allowing for the visualization of both myelinated and unmyelinated nerves, as well as degenerated nerve fibers. Upon illumination with a specific wavelength of light from a surgical imaging system, the fluorescein (B123965) dye is excited and emits a fluorescent signal, rendering the nerves visible in real-time.

Mechanism of Action of this compound cluster_circulation Systemic Circulation cluster_nerve_binding Nerve Tissue cluster_visualization Surgical Visualization Bevonescein_IV This compound (IV Administration) Circulating_this compound Circulating this compound Bevonescein_IV->Circulating_this compound Distribution Nerve_ECM Nerve Extracellular Matrix Circulating_this compound->Nerve_ECM Targeted Binding Renal_Clearance Renal Clearance Circulating_this compound->Renal_Clearance Elimination Bound_this compound This compound Bound to Nerve Fluorescence Fluorescence Emission (Greenish-Yellow) Bound_this compound->Fluorescence Emission Excitation_Light Excitation Light (e.g., 460-500 nm) Excitation_Light->Bound_this compound Illumination

Mechanism of Action of this compound

Experimental Protocols

While the specific synthesis and quality control protocols for this compound are proprietary, this section provides detailed methodologies for the synthesis, purification, and characterization of a representative peptide-dye conjugate, based on established scientific literature.

Synthesis of a Peptide-Dye Conjugate (General Protocol)

This protocol describes the solid-phase synthesis of the peptide followed by conjugation to an amine-reactive fluorescent dye.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Amine-reactive fluorescent dye (e.g., 5(6)-Carboxyfluorescein, NHS ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Peptide Synthesis (Solid-Phase):

    • Swell the Rink Amide resin in DMF.

    • Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

    • Coupling: Activate the first Fmoc-protected amino acid with DIC and OxymaPure in DMF and couple it to the resin.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

    • After the final coupling, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

  • Dye Conjugation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) or a mixture of DMSO and buffer.

    • Dissolve the amine-reactive dye in DMSO.

    • Add the dye solution to the peptide solution in a 1.5 to 3-fold molar excess.

    • Add DIPEA to raise the pH and facilitate the reaction.

    • Stir the reaction mixture for 2-4 hours at room temperature, protected from light.

Purification of the Peptide-Dye Conjugate

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Sample Preparation: Acidify the reaction mixture with a small amount of TFA.

  • HPLC Purification:

    • Inject the sample onto the C18 column.

    • Elute the conjugate using a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Monitor the elution at wavelengths corresponding to the peptide (e.g., 220 nm) and the dye (e.g., 490 nm).

    • Collect the fractions containing the purified peptide-dye conjugate.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified product as a solid.

Experimental Workflow for Peptide-Dye Conjugate Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Peptide_Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage and Deprotection Peptide_Synthesis->Cleavage Dye_Conjugation Dye Conjugation Cleavage->Dye_Conjugation HPLC Reverse-Phase HPLC Dye_Conjugation->HPLC Lyophilization Lyophilization HPLC->Lyophilization Mass_Spec Mass Spectrometry Lyophilization->Mass_Spec Fluorescence_Spec Fluorescence Spectroscopy Lyophilization->Fluorescence_Spec

Experimental Workflow
Characterization of the Peptide-Dye Conjugate

4.3.1. Mass Spectrometry

Objective: To confirm the identity and purity of the synthesized conjugate.

Instrumentation:

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Procedure:

  • Prepare a dilute solution of the lyophilized product in an appropriate solvent.

  • Analyze the sample according to the instrument's standard operating procedure.

  • Compare the observed molecular weight with the theoretical molecular weight of the peptide-dye conjugate.

4.3.2. Fluorescence Spectroscopy

Objective: To determine the fluorescence properties of the conjugate.

Instrumentation:

  • Spectrofluorometer.

Procedure:

  • Excitation and Emission Spectra:

    • Prepare a dilute solution of the conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Scan a range of excitation wavelengths while monitoring the emission at a fixed wavelength to determine the excitation maximum.

    • Excite the sample at its excitation maximum and scan a range of emission wavelengths to determine the emission maximum.

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of the conjugate and a fluorescent standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH).

    • Measure the absorbance and fluorescence intensity of each solution.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Clinical Significance and Future Directions

The development of this compound represents a significant advancement in the field of surgical oncology and nerve-sparing procedures. Its ability to provide real-time, high-contrast visualization of nerves has the potential to reduce the incidence of iatrogenic nerve damage, thereby improving patient quality of life. Ongoing and future research will likely focus on expanding the applications of this compound to other surgical specialties, as well as developing next-generation nerve-targeting probes with enhanced photophysical properties and alternative targeting moieties.

Conclusion

This compound is a promising peptide-dye conjugate with well-defined chemical and pharmacokinetic properties that make it suitable for intraoperative nerve visualization. This technical guide has provided a consolidated overview of its characteristics and the experimental methodologies relevant to its synthesis and evaluation. The continued investigation and clinical application of this compound and similar targeted fluorescent probes are poised to have a profound impact on surgical precision and patient safety.

References

Unveiling the Unseen: A Technical Guide to the Extracellular Matrix Binding of Bevonescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein (also known as ALM-488) is an innovative, intravenously administered, fluorescent peptide-dye conjugate engineered for real-time, intraoperative nerve visualization.[1][2] Comprising a proprietary short-chain amino acid peptide linked to a fluorescein (B123965) moiety, this compound is designed to selectively bind to nerve-associated connective tissue.[1][3] This unique mechanism of action, which is independent of the myelin sheath, allows for the distinct fluorescent labeling of a wide range of nerve types, including motor, sensory, autonomic, and critically, degenerated nerves.[3] This technical guide provides an in-depth overview of this compound's extracellular matrix (ECM) binding properties, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the associated molecular and experimental workflows.

Mechanism of Action: Targeting the Neural Extracellular Matrix

The functionality of this compound is rooted in its targeted binding to the extracellular matrix of nerves. The peptide component of the conjugate selectively anchors to structural components within the nerve's connective tissue, while the fluorescein-based dye allows for vivid visualization under surgical lighting at a specific frequency. This binding is rapid, and the conjugate is cleared from the system renally, with a half-life in humans reported to be between 29 and 72 minutes, thereby minimizing systemic exposure. The ability to bind to the ECM, rather than myelin, is a significant advantage over traditional nerve-targeting agents, as it permits the illumination of nerves that have undergone demyelination due to injury or disease.

Quantitative Data Summary

The performance of this compound has been quantified in both preclinical and clinical settings, with the signal-to-background ratio (SBR) being a key metric for evaluating the conspicuity of fluorescently labeled nerves.

Table 1: Pharmacokinetic and Dosing Profile of this compound (Human)
ParameterValueStudy PopulationSource
Optimal Dose 500 mgAdult patients undergoing head and neck surgery
Half-life 29–72 minutesAdult patients undergoing head and neck surgery
Clearance Renal, within 12 hoursAdult patients undergoing head and neck surgery
Optimal Visualization Window 1–5 hours post-infusionAdult patients undergoing head and neck surgery
Table 2: Comparative Signal-to-Background Ratios (SBR)
Nerve TypeThis compound SBR (Mean ± SD)Comparator SBR (Mean ± SD)p-valueStudy ModelSource
Healthy Nerves (vs. White Light) 2.1 ± 0.81.3 ± 0.2 (White Light)p = 0.003Human Phase 1 Clinical Trial
Degenerated Facial Nerves 3.31 ± 1.111.27 ± 0.54 (Oxazine-4)p < 0.001Murine Model
Autonomic Nerves 1.77 ± 0.651.11 ± 0.14 (Oxazine-4)p = 0.02Murine Model

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Protocol 1: In Vivo Evaluation of this compound in a Murine Model of Degenerated Facial Nerves

This protocol is based on the methodology used to compare the efficacy of this compound and a myelin-binding dye (oxazine-4) in labeling chronically degenerated nerves.

1. Animal Model and Surgical Procedure:

  • Animal Model: Sixteen wild-type mice are used for this procedure.
  • Nerve Injury Model: To induce nerve degeneration, a transection of the marginal mandibular branch of the facial nerve is performed. The nerve is then allowed to degenerate for five months.

2. Administration of Fluorescent Agents:

  • At five months post-transection, ten of the mice are co-injected intravenously with this compound and oxazine-4.

3. Intraoperative Fluorescence Imaging:

  • Following a washout period, the mice undergo intraoperative exploration of the facial nerve with a surgical microscope equipped for fluorescence imaging.

4. Image Analysis and Quantification:

  • Signal-to-Background Ratio (SBR) Calculation: The SBR is calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.

Protocol 2: Representative In Vitro Extracellular Matrix Binding Assay

While a specific published protocol for an in vitro this compound ECM binding assay is not available, the following represents a plausible methodology based on standard fluorescent peptide binding assays.

1. Preparation of ECM-Coated Plates:

  • 96-well microplates are coated with a solution containing a mixture of key nerve ECM proteins (e.g., laminin, fibronectin, collagen I, collagen IV).
  • The plates are incubated to allow for protein adsorption and then washed to remove any unbound protein.

2. This compound Incubation:

  • A dilution series of this compound is prepared in a suitable binding buffer.
  • The this compound solutions are added to the ECM-coated wells and incubated for a specified period at 37°C to allow for binding.

3. Washing and Fluorescence Measurement:

  • The wells are washed multiple times to remove any unbound this compound.
  • The remaining fluorescence in each well, corresponding to the bound this compound, is quantified using a fluorescence plate reader.

4. Data Analysis:

  • The fluorescence intensity is plotted against the concentration of this compound to determine the binding affinity (e.g., Kd).

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the fundamental mechanism of this compound's binding to the neural extracellular matrix.

G This compound Mechanism of Action cluster_0 Systemic Circulation cluster_1 Nerve Tissue This compound This compound (Peptide-Dye Conjugate) ECM Extracellular Matrix (Collagen, Laminin, etc.) This compound->ECM Selective Binding of Peptide Moiety NerveFiber Nerve Fiber (Axon + Myelin Sheath)

Caption: this compound selectively binds to the extracellular matrix surrounding nerve fibers.

Experimental Workflow: Preclinical Degenerated Nerve Study

This diagram outlines the key steps in the preclinical evaluation of this compound in a murine model of nerve degeneration.

G Preclinical Evaluation Workflow NerveTransection Facial Nerve Transection in Mouse Model Degeneration 5-Month Nerve Degeneration Period NerveTransection->Degeneration Injection Intravenous Co-injection of This compound and Oxazine-4 Degeneration->Injection Imaging Intraoperative Fluorescence Imaging Injection->Imaging Analysis SBR Calculation and Comparative Analysis Imaging->Analysis

Caption: Workflow for the preclinical comparison of this compound and Oxazine-4.

Logical Relationship: Binding Independence from Myelination

The following diagram illustrates the key advantage of this compound's ECM binding compared to myelin-targeting agents.

G Binding Mechanism and Myelination Status cluster_0 Target cluster_1 Nerve Status This compound This compound ECM Extracellular Matrix This compound->ECM MyelinAgent Myelin-Binding Agent Myelin Myelin Sheath MyelinAgent->Myelin HealthyNerve Healthy Nerve (Myelinated) ECM->HealthyNerve Present DegeneratedNerve Degenerated Nerve (Demyelinated) ECM->DegeneratedNerve Present Myelin->HealthyNerve Present Myelin->DegeneratedNerve Absent

Caption: this compound's ECM target is present in both healthy and degenerated nerves.

References

Unveiling the Dynamics of Nerve Illumination: A Technical Guide to the In Vivo Half-life and Clearance Rate of Bevonescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein (also known as ALM-488) is an investigational peptide-dye conjugate designed for real-time, fluorescence-guided intraoperative visualization of peripheral nerves.[1] Comprising a short-chain amino acid peptide linked to a fluorescein (B123965) moiety, this compound selectively binds to nerve tissue, enhancing surgical precision and minimizing the risk of iatrogenic nerve injury.[2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, with a specific focus on its half-life and clearance rate, supported by data from preclinical and clinical studies.

Mechanism of Action

This compound's unique biphasic composition underpins its functionality. The peptide component selectively binds to the extracellular matrix of nerves, a mechanism that is independent of the myelin sheath.[2] This allows for the visualization of not only intact nerves but also chronically degenerated and autonomic nerves.[2][3] Following intravenous administration, the conjugate circulates and accumulates at nerve tissues. When illuminated by surgical lighting at a specific frequency, the fluorescent dye emits a distinct glow, enabling surgeons to clearly distinguish nerves from surrounding tissue.

cluster_admin Administration & Circulation cluster_binding Nerve Targeting & Visualization cluster_clearance Elimination IV_Infusion Intravenous Infusion of this compound Circulation Systemic Circulation IV_Infusion->Circulation Binding Selective Binding to Nerve Extracellular Matrix Circulation->Binding Visualization Fluorescence Under Surgical Lighting Binding->Visualization Clearance Rapid Renal Clearance Binding->Clearance

Workflow of this compound from administration to nerve visualization and clearance.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized through a Phase 1 clinical trial in patients undergoing head and neck surgery.

Quantitative Pharmacokinetic Data
ParameterValueStudy PopulationSource
Half-Life (t½) 29–72 minutes27 adult patients with head and neck neoplasms
Optimal Dose 500 mg27 adult patients with head and neck neoplasms
Peak Fluorescence 1–5 hours post-infusion27 adult patients with head and neck neoplasms
Clearance Rapid renal clearance within 12 hours27 adult patients with head and neck neoplasms

Biodistribution and Efficacy

Preclinical studies in rodent models and ex vivo human tissue have confirmed this compound's ability to label peripheral nerves. Clinical data further substantiates its efficacy in improving nerve visualization during surgery. In a Phase 1 trial, this compound demonstrated a favorable safety profile with no dose-limiting toxicities reported. The only adverse event considered possibly related to the study drug was a single episode of vomiting.

Experimental Protocols

Phase 1 Clinical Trial (NCT04420689)

A single-arm, prospective, multi-center, dose-escalation Phase 1 trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in 27 adult patients with head and neck neoplasms undergoing parotidectomy or thyroidectomy.

Methodology:

  • Patient Population: Adult patients (≥18 years of age) with a life expectancy of at least 6 months, normal liver and kidney function, and scheduled for head and neck surgery.

  • Drug Administration: this compound was administered as an intravenous (IV) infusion at varying doses to assess safety and determine the optimal dose. Dose escalation cohorts included 100 mg, 200 mg, 400 mg, 500 mg, and 600 mg.

  • Pharmacokinetic Analysis: Blood samples were collected at multiple time points post-infusion to characterize the pharmacokinetic profile of this compound.

  • Fluorescence Imaging: Intraoperative fluorescence imaging was performed using a surgical microscope equipped with a Yellow 560 filter to detect the fluorescence signal. Surgeons first visualized the surgical field under standard white light, followed by fluorescence overlay.

  • Efficacy Assessment: Nerve visualization was assessed using a 4-point Likert scale that measured conspicuity, visible nerve length, and delineation of branching.

Patient_Recruitment Patient Recruitment (n=27, Head & Neck Surgery) Dose_Escalation IV Infusion of this compound (Dose Escalation Cohorts) Patient_Recruitment->Dose_Escalation PK_Sampling Pharmacokinetic Blood Sampling Dose_Escalation->PK_Sampling Intraop_Imaging Intraoperative Fluorescence Imaging (Surgical Microscope with Y560 filter) Dose_Escalation->Intraop_Imaging Safety_Monitoring Safety & Tolerability Monitoring Dose_Escalation->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (Likert Scale) Intraop_Imaging->Efficacy_Assessment

Experimental workflow for the Phase 1 clinical trial of this compound.
Preclinical Degenerated Nerve Study

A preclinical study was conducted in a rodent model to compare the efficacy of this compound with the myelin-binding dye oxazine-4 in visualizing chronically degenerated facial nerves.

Methodology:

  • Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.

  • Imaging Agents: Five months post-transection, ten mice were co-injected with this compound and oxazine-4.

  • Intraoperative Imaging: Intraoperative facial nerve exploration was performed with fluorescence imaging.

  • Signal-to-Background Ratio (SBR) Calculation: The SBR was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.

Results: All degenerated nerve segments were visible with this compound, while they were invisible or faintly perceptible with oxazine-4. The mean SBR for this compound was significantly higher than for oxazine-4 (3.31 ± 1.11 vs. 1.27 ± 0.54).

Conclusion

This compound has demonstrated a favorable pharmacokinetic profile in clinical trials, characterized by a rapid distribution to nerve tissue and a short half-life, leading to efficient renal clearance. These properties, combined with its ability to effectively illuminate both healthy and degenerated nerves, position this compound as a promising agent for enhancing surgical safety and precision. Ongoing Phase 3 clinical trials will further elucidate its clinical utility and potential for widespread adoption in various surgical procedures.

References

Unveiling Bevonescein: A Technical Guide to the Discovery and Development of a Novel Nerve Imaging Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intraoperative nerve identification and preservation are critical challenges in a multitude of surgical procedures, where iatrogenic nerve damage can lead to significant patient morbidity, including chronic pain, sensory loss, and motor dysfunction. While existing imaging modalities have limitations in real-time intraoperative use, fluorescence-guided surgery (FGS) has emerged as a promising technique to enhance the visualization of anatomical structures. This technical guide provides an in-depth overview of the discovery and development of Bevonescein, a novel peptide-based fluorescent probe designed for targeted nerve imaging. By leveraging the specific binding properties of a nerve-targeting peptide conjugated to a fluorescent dye, this compound aims to provide surgeons with real-time, high-contrast visualization of peripheral nerves, thereby minimizing the risk of inadvertent injury. This document will detail the preclinical and early clinical findings, experimental protocols, and the underlying mechanism of action of this compound, offering a comprehensive resource for researchers and clinicians in the field of surgical oncology and nerve science.

Core Technology: Peptide-Targeted Fluorescence

The foundational principle of this compound lies in its bipartite structure: a nerve-specific peptide and a fluorescent reporter molecule. This design allows for the selective accumulation of the fluorescent signal in nerve tissues, enabling clear demarcation from surrounding structures like muscle and fat.

Targeting Moiety: Nerve-Specific Peptides

The development of this compound began with the identification of peptides that exhibit a high affinity for components of the peripheral nerve sheath or specific biomarkers expressed on nerve cells. Phage display technology has been instrumental in discovering novel nerve-binding peptide sequences.[1][2][3] For instance, peptides like HNP401 were identified through their selective binding to dissected human nerve tissue.[1][2][3] Similarly, other agents have been developed to target specific ion channels, such as the voltage-gated sodium channel Nav1.7, which is highly expressed in peripheral nerves.[4][5][6][7] The peptide component of this compound is designed for high specificity to minimize off-target binding and ensure a high signal-to-background ratio.

Fluorescent Reporter

The choice of fluorophore is critical for optimal imaging performance. Near-infrared (NIR) dyes are often preferred for in vivo applications due to their ability to penetrate tissue more deeply and reduce autofluorescence from surrounding tissues.[4] this compound is conjugated to a fluorescent moiety that provides a strong signal for clear visualization during surgical procedures.[8]

Quantitative Data Summary

The performance of this compound and analogous nerve imaging agents has been quantified in a series of preclinical and early clinical evaluations. The following tables summarize key quantitative data.

AgentTargetSignal Intensity (vs. Control/Muscle)Reference
This compoundDegenerated NervesStrong Signal-to-Background Ratio[8]
FAM-HNP401Human Sural Nerve10.9x higher than FAM-NP41[1][2][3]
FAM-NP41Rodent Nerves1.256 ± 0.14 (Nerve-to-non-nerve)[1]
Tsp1a-IR800PBrachial Plexus Nerve1.8 ± 1.7 x 10² (Fluorescence Intensity)[6]
Tsp1a-IR800PSciatic Nerve2.1 ± 0.5 x 10² (Fluorescence Intensity)[6]
AgentNerve Branches Identified (Fluorescence vs. White Light)Accuracy of Identification (Fluorescence vs. White Light)Reference
This compound5.73 vs. 3.0147/48 vs. 12/48[8]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is predicated on the specific binding of its peptide component to a target expressed on peripheral nerves. In many advanced nerve imaging probes, the target is the Nav1.7 sodium channel, a key player in nerve impulse transmission.

Bevonescein_Signaling_Pathway cluster_0 Peripheral Nerve This compound This compound Nav1.7_Channel Nav1.7_Channel This compound->Nav1.7_Channel Binding Fluorescence_Signal Fluorescence_Signal Nav1.7_Channel->Fluorescence_Signal Activation Nerve_Cell_Membrane Nerve_Cell_Membrane Surgeon_Visualization Surgeon_Visualization Fluorescence_Signal->Surgeon_Visualization Detection Synthesis_Workflow Peptide_Synthesis Peptide_Synthesis Conjugation Conjugation Peptide_Synthesis->Conjugation Dye_Activation Dye_Activation Dye_Activation->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization In_Vivo_Imaging_Workflow Agent_Injection Agent_Injection Surgical_Exposure Surgical_Exposure Agent_Injection->Surgical_Exposure Fluorescence_Imaging Fluorescence_Imaging Surgical_Exposure->Fluorescence_Imaging Data_Analysis Data_Analysis Fluorescence_Imaging->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Bevonescein in Fluorescence-Guided Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein (also known as ALM-488) is a novel, investigational fluorescent imaging agent designed to provide real-time, intraoperative visualization of nerves.[1][2] Comprising a short-chain amino acid peptide conjugated to a fluorescein (B123965) dye, this compound selectively binds to the extracellular matrix of nerve tissue.[3][4] This targeted binding allows surgeons to distinguish nerves from surrounding tissue with high contrast, aiming to reduce the incidence of iatrogenic nerve injury during surgical procedures.[5] Unlike some nerve-targeting agents that rely on the myelin sheath, this compound's mechanism allows it to label both healthy and degenerated nerve fibers.

These application notes provide detailed protocols for the use of this compound in both preclinical and clinical research settings for fluorescence-guided surgery.

Mechanism of Action

This compound's utility in fluorescence-guided surgery stems from its unique peptide component, which has a high affinity for the extracellular matrix of nerve tissue. Following intravenous administration, the this compound conjugate circulates systemically and accumulates at nerve fibers. The conjugated fluorescein moiety is a well-established fluorophore that, when excited by light of a specific wavelength, emits a bright green-yellow fluorescence, rendering the nerves visible under a surgical microscope equipped with an appropriate fluorescence imaging module.

cluster_circulation Systemic Circulation cluster_tissue Tissue Microenvironment cluster_imaging Fluorescence Imaging bevonescein_iv This compound (IV Infusion) nerve Nerve Fiber (Extracellular Matrix) bevonescein_iv->nerve Selective Binding excitation Excitation Light (~498 nm) emission Fluorescence Emission (~517 nm) nerve->emission Fluorescence other_tissue Surrounding Tissue excitation->nerve Illumination visualization Surgical Microscope (Visualization) emission->visualization start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep surgery Facial Nerve Transection animal_prep->surgery degeneration Nerve Degeneration Period (e.g., 5 months) surgery->degeneration bevonescein_admin This compound Administration (IV Injection) degeneration->bevonescein_admin imaging_prep Imaging Preparation (Anesthesia, Nerve Re-exposure) bevonescein_admin->imaging_prep imaging Fluorescence Imaging (Surgical Microscope) imaging_prep->imaging data_analysis Data Analysis (SBR Calculation) imaging->data_analysis end End data_analysis->end start Start patient_selection Patient Selection and Consent start->patient_selection bevonescein_prep This compound Preparation (500mg) patient_selection->bevonescein_prep bevonescein_admin IV Infusion of this compound (1-5 hours pre-op) bevonescein_prep->bevonescein_admin surgery_start Surgical Procedure Start (White Light Illumination) bevonescein_admin->surgery_start nerve_exposure Anticipated Nerve Exposure surgery_start->nerve_exposure fluorescence_imaging Switch to Fluorescence Mode (e.g., YELLOW 560) nerve_exposure->fluorescence_imaging nerve_visualization Nerve Visualization and Preservation fluorescence_imaging->nerve_visualization white_light_return Return to White Light Illumination nerve_visualization->white_light_return surgery_completion Completion of Surgical Procedure white_light_return->surgery_completion end End surgery_completion->end

References

Application Notes and Protocols for Bevonescein in Head and Neck Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein (also known as ALM-488) is a novel, targeted fluorescent imaging agent designed to provide real-time intraoperative visualization of nerves during surgical procedures. It is a peptide-dye conjugate composed of a short-chain amino acid peptide that selectively binds to nerve tissue and a fluorescein (B123965) moiety that emits a fluorescent signal upon excitation with a specific wavelength of light.[1][2][3][4] In head and neck surgery, where critical nerves are often in close proximity to the surgical field, iatrogenic nerve injury is a significant cause of morbidity.[5][6] this compound aims to reduce the risk of such injuries by enhancing the visibility of nerves, allowing surgeons to identify and preserve them more effectively.[1][7][8]

These application notes provide a comprehensive overview of the optimal dose of this compound for head and neck surgery, supported by data from preclinical and clinical studies. Detailed protocols for key experiments are also provided to guide researchers in the application of this technology.

Mechanism of Action

This compound's mechanism of action is based on the selective binding of its peptide component to the extracellular matrix of nerve tissue.[9][10] This binding is independent of the myelin sheath, which allows for the visualization of both myelinated and unmyelinated nerves, as well as degenerated nerve fibers.[2][10] Following intravenous administration, this compound circulates throughout the body and accumulates on nerve tissues.[1] When the surgical field is illuminated with a light source emitting at the excitation wavelength of fluorescein (approximately 460-500 nm), the dye fluoresces, emitting a bright green-yellow light (approximately 540-690 nm) that delineates the nerves from surrounding tissues.[7][11]

Signaling Pathway and Detection

The process of nerve visualization with this compound involves a direct binding and fluorescence emission mechanism, rather than a complex intracellular signaling cascade.

cluster_0 Systemic Circulation cluster_1 Surgical Field This compound (IV) Intravenous Administration of this compound Binding Selective Binding of Peptide Component This compound (IV)->Binding Circulation Nerve Nerve Tissue (Extracellular Matrix) Nerve->Binding Excitation Excitation Light (460-500 nm) Binding->Excitation Illumination Emission Fluorescence Emission (Green-Yellow Light) Excitation->Emission Fluorescein Activation Visualization Surgical Microscope with Fluorescence Detection Emission->Visualization Detection

Caption: this compound's mechanism of nerve visualization.

Quantitative Data Summary

The optimal dose of this compound for head and neck surgery was determined in a Phase 1 clinical trial (NCT04420689).[5][12] The following tables summarize the key quantitative data from this trial and a preclinical rodent study.

Table 1: Phase 1 Clinical Trial - Dose Escalation and Optimal Dose Determination[5][13]
Dose CohortNumber of Patients (n)Mean Signal-to-Background Ratio (SBR) ± SDKey Findings
100 mg3Not ReportedSub-optimal fluorescence.
200 mg3Not ReportedImproved but still sub-optimal fluorescence.
400 mg3Not ReportedFurther improvement in fluorescence.
500 mg 14 2.1 ± 0.8 Identified as the optimal dose with significantly higher SBR compared to white light (1.3 ± 0.2; p = 0.003).
600 mg3Not ReportedHigher background fluorescence observed.
Table 2: Pharmacokinetic and Safety Profile of this compound (500 mg Dose)[1][5]
ParameterValue
Half-life 29-72 minutes
Optimal Imaging Window 1-5 hours post-infusion
Renal Clearance Within 12 hours
Dose-Limiting Toxicities None reported
Adverse Events (possibly related) One episode of vomiting
Table 3: Preclinical Study - Efficacy in a Rodent Model of Facial Nerve Transection[10]
ParameterThis compoundOxazine-4 (Myelin-binding dye)p-value
Mean Signal-to-Background Ratio (SBR) ± SD 3.31 ± 1.111.27 ± 0.54<0.001
Visualization of Degenerated Nerves 100% (20/20 nerves)40% faintly perceptible (8/20 nerves)N/A

Experimental Protocols

Protocol 1: Preclinical Evaluation of this compound in a Rodent Model of Nerve Injury

This protocol is based on the methodology used to assess this compound's efficacy in labeling degenerated nerves.[10]

cluster_0 Animal Model and Surgical Procedure cluster_1 Imaging Agent Administration and Surgery cluster_2 Data Acquisition and Analysis A1 Sixteen wild-type mice undergo transection of the marginal mandibular branch of the facial nerve. A2 Allow for nerve degeneration (e.g., 5 months). A1->A2 B1 Co-inject this compound and Oxazine-4 intravenously into ten mice. A2->B1 B2 Perform intraoperative facial nerve exploration with fluorescence imaging. B1->B2 C1 Capture fluorescence images of the surgical field. B2->C1 C2 Calculate Signal-to-Background Ratio (SBR) by comparing mean gray value of nerve to adjacent non-nerve tissue. C1->C2 C3 Statistically compare SBR values between this compound and Oxazine-4. C2->C3

Caption: Workflow for preclinical evaluation of this compound.

1. Animal Model and Surgical Procedure:

  • Sixteen wild-type mice are used for the study.

  • Under general anesthesia, a surgical transection of the marginal mandibular branch of the facial nerve is performed on one side.

  • The animals are allowed to recover and housed for a period of five months to allow for chronic nerve degeneration.[10]

2. Imaging Agent Administration and Intraoperative Imaging:

  • Five months post-transection, ten of the mice are co-injected with this compound and a myelin-binding dye (e.g., Oxazine-4) via tail vein injection.[10]

  • Following a predetermined circulation time (e.g., 1-5 hours), the animals are re-anesthetized, and the original surgical site is re-explored.

  • Intraoperative fluorescence imaging is performed using a surgical microscope equipped with the appropriate filters for both this compound and the comparator dye.

3. Data Acquisition and Analysis:

  • Fluorescence images of the exposed facial nerve and surrounding tissues are captured.

  • The Signal-to-Background Ratio (SBR) is calculated by measuring the mean pixel intensity along the nerve and dividing it by the mean pixel intensity of the adjacent background tissue.[10]

  • Statistical analysis (e.g., t-test) is used to compare the SBR values obtained with this compound and the comparator dye.

Protocol 2: Clinical Administration and Imaging of this compound in Head and Neck Surgery

This protocol is based on the Phase 1 clinical trial (NCT04420689) for this compound in patients undergoing head and neck surgery.[9][12][13]

1. Patient Selection:

  • Inclusion Criteria:

    • Adults (≥18 years of age) with a head and neck neoplasm.[2][6]

    • Scheduled for primary surgical treatment via parotidectomy, thyroidectomy, or cervical neck dissection.[2][6]

    • Normal liver and kidney function.[6]

    • Life expectancy of at least 6 months.[6]

  • Exclusion Criteria:

    • Prior radiation or chemotherapy for any head and neck neoplasm.[2][6]

    • Open surgery in the ipsilateral head and neck within the last year.[2][6]

    • History of fluorescein allergy.[2][6]

    • Pregnant or breastfeeding.[2][6]

2. This compound Administration:

  • A single dose of 500 mg of this compound is administered via intravenous (IV) infusion.[1][5]

  • The infusion is typically given 1-5 hours prior to the start of the surgical procedure.[1][12]

3. Intraoperative Fluorescence Imaging:

  • The surgery is performed using a surgical microscope equipped with a fluorescence imaging module (e.g., Zeiss Tivato with Yellow 560 filter).[9][13]

  • During the procedure, the surgeon can switch between standard white light and the fluorescence mode to visualize the nerves.

  • Nerves labeled with this compound will appear as bright green-yellow structures against a darker background.[7]

4. Data Collection and Assessment:

  • The primary outcome is the safety and tolerability of this compound.

  • Secondary outcomes include the pharmacokinetics of the drug and the efficacy of nerve visualization.

  • Surgeons can assess nerve conspicuity, the length of the visible nerve, and the delineation of nerve branching using a Likert scale.[9][13]

  • The Signal-to-Background Ratio (SBR) can be calculated from captured images to provide an objective measure of fluorescence enhancement.[5]

Conclusion

This compound has demonstrated a favorable safety profile and significant efficacy in enhancing intraoperative nerve visualization in head and neck surgery. The optimal dose of 500 mg, administered 1-5 hours before surgery, provides a high signal-to-background ratio, enabling surgeons to better identify and preserve critical nerve structures. The detailed protocols provided herein offer a framework for researchers and clinicians to further investigate and utilize this promising technology to improve surgical outcomes and patient safety.

References

Bevonescein: Application Notes and Protocols for Peripheral Nerve Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein (also known as ALM-488) is a novel fluorescent imaging agent designed for real-time intraoperative visualization of peripheral nerves.[1] It is a peptide-dye conjugate composed of a short-chain amino acid peptide linked to a fluorescein (B123965) moiety.[2] Administered intravenously, this compound selectively binds to the nerve-associated connective tissue, allowing for the clear demarcation of both healthy and degenerated nerve fibers from surrounding tissue under fluorescence imaging systems.[3] This unique property, which is independent of myelination status, presents a significant advantage in peripheral nerve repair studies and surgical procedures where nerve preservation is critical.[3][4] Preclinical and clinical studies have demonstrated its potential to enhance surgical accuracy and improve outcomes in nerve repair.[1][5]

Mechanism of Action

This compound's mechanism of action is based on the selective binding of its peptide component to the extracellular matrix of nerve tissues.[3][4] Following intravenous administration, the compound circulates and accumulates at the target site. The conjugated fluorescein dye is then excited by surgical lighting, causing the nerve tissue to emit a bright green-yellow fluorescence, rendering it highly visible against the darker background of surrounding tissues.[1][2] This process facilitates real-time identification of nerves, including those that have undergone degeneration and demyelination, a common challenge in delayed nerve repair surgeries.[4][6] this compound has a reported half-life of approximately 29 to 72 minutes in humans and is cleared from the body renally within 12 hours, which minimizes systemic exposure.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound for peripheral nerve visualization.

Table 1: Preclinical Performance of this compound in a Murine Model of Facial Nerve Transection [4]

ParameterThis compoundOxazine-4 (Myelin-Binding Dye)p-value
Visibility of Degenerated Nerves100% (20/20 nerves)40% (8/20 nerves faintly perceptible)<0.001
Mean Signal-to-Background Ratio (SBR) for Degenerated Nerves3.31 ± 1.111.27 ± 0.54<0.001
Mean SBR for Autonomic Nerves1.77 ± 0.651.11 ± 0.140.02

Table 2: Clinical Performance of this compound in a Phase 1 Trial in Head and Neck Surgery [1][5]

ParameterThis compound (500 mg)White Lightp-value
Mean Signal-to-Background Ratio (SBR)2.1 ± 0.81.3 ± 0.20.003
Improvement in Visible Nerve Length57% of patients showed >20% improvementN/AN/A
Nerve Branches Identified (Mean)5.733.01<0.0001
Identification Accuracy47/4812/48N/A

Experimental Protocols

Protocol 1: In Vivo Fluorescence Labeling of Degenerated Nerves in a Murine Model

This protocol is based on the methodology used in preclinical studies to evaluate the efficacy of this compound in labeling chronically degenerated facial nerves in mice.[4]

1. Animal Model and Surgical Procedure:

  • Animal Model: Wild-type mice are used for this study.
  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
  • Surgical Procedure (Nerve Transection):
  • Make a small incision to expose the marginal mandibular branch of the facial nerve.
  • Carefully transect the nerve.
  • Suture the incision and allow the animals to recover.
  • The nerve is allowed to degenerate for a period of five months.[4]

2. Agent Administration:

  • After the degeneration period, co-inject the mice intravenously with this compound and a control dye (e.g., oxazine-4).

3. Fluorescence Imaging:

  • Timing: Perform intraoperative imaging 1-5 hours post-infusion.[1]
  • Procedure:
  • Anesthetize the mice and re-expose the surgical site.
  • Explore the area of the transected and degenerated nerve.
  • Use a fluorescence imaging system to visualize the nerves.

4. Image Analysis and Quantification:

  • Software: Use image analysis software such as ImageJ for quantitative analysis.[6]
  • Signal-to-Background Ratio (SBR) Calculation:
  • Capture images under both white light and fluorescence imaging modes.
  • In ImageJ, use the freehand selection tool to draw a region of interest (ROI) along the fluorescent nerve segment.
  • Measure the mean gray value within the nerve ROI.
  • Draw an ROI in the adjacent non-nerve tissue (background).
  • Measure the mean gray value of the background ROI.
  • Calculate the SBR using the formula: SBR = Mean gray value of nerve / Mean gray value of background.[4]

Protocol 2: Intraoperative Nerve Visualization in a Clinical Setting (Phase 1 Trial)

This protocol is based on the methodology from the Phase 1 clinical trial of this compound in patients undergoing head and neck surgery (NCT04420689).[1][8]

1. Patient Population and Dosing:

  • Patient Population: Adult patients scheduled for head and neck surgery (e.g., parotidectomy, thyroidectomy, neck dissection).[1]
  • Dosing: Administer a single 500 mg intravenous infusion of this compound 1-5 hours prior to the surgical incision.[1][5]

2. Surgical and Imaging Equipment:

  • Surgical Microscope: Utilize a surgical microscope equipped with a fluorescence imaging module (e.g., Zeiss Tivato with a Yellow 560 filter).[2]

3. Intraoperative Imaging Procedure:

  • Perform the surgery under standard white light illumination.
  • At the point of expected nerve exposure, switch the microscope to the fluorescence viewing mode.
  • Observe the surgical field for bright green-yellow fluorescence indicating the presence of nerve tissue.
  • Capture images and videos for documentation and analysis.

4. Data Collection and Analysis:

  • Safety: Monitor the patient for any adverse events or infusion-related reactions.[1]
  • Efficacy:
  • Calculate the SBR of the nerve tissue compared to the surrounding background tissue from the captured fluorescence images, as described in Protocol 1.[1]
  • Surgeons can qualitatively assess the nerve conspicuity and the ease of nerve identification compared to white light alone.[2]
  • Measure the length of the visualized nerve and the number of identified nerve branches.[5]

Visualizations

This compound Mechanism of Action cluster_0 Systemic Administration cluster_1 Circulation and Targeting cluster_2 Nerve Visualization This compound (IV Infusion) This compound (IV Infusion) Circulation in Bloodstream Circulation in Bloodstream This compound (IV Infusion)->Circulation in Bloodstream Selective Binding Selective Binding Circulation in Bloodstream->Selective Binding Binds to Extracellular Matrix of Nerve Tissue Fluorescence Emission Fluorescence Emission Selective Binding->Fluorescence Emission Real-time Nerve Imaging Real-time Nerve Imaging Selective Binding->Real-time Nerve Imaging Excitation Light Excitation Light Excitation Light->Selective Binding Fluorescence Emission->Real-time Nerve Imaging

Caption: Mechanism of action for this compound in nerve visualization.

Preclinical Experimental Workflow Nerve Transection in Murine Model Nerve Transection in Murine Model Nerve Degeneration (5 months) Nerve Degeneration (5 months) Nerve Transection in Murine Model->Nerve Degeneration (5 months) IV Injection of this compound IV Injection of this compound Nerve Degeneration (5 months)->IV Injection of this compound Intraoperative Fluorescence Imaging Intraoperative Fluorescence Imaging IV Injection of this compound->Intraoperative Fluorescence Imaging Image Acquisition (White Light & Fluorescence) Image Acquisition (White Light & Fluorescence) Intraoperative Fluorescence Imaging->Image Acquisition (White Light & Fluorescence) SBR Calculation (ImageJ) SBR Calculation (ImageJ) Image Acquisition (White Light & Fluorescence)->SBR Calculation (ImageJ) Data Analysis Data Analysis SBR Calculation (ImageJ)->Data Analysis

Caption: Workflow for preclinical evaluation of this compound.

Clinical Trial Workflow Patient Recruitment (Head & Neck Surgery) Patient Recruitment (Head & Neck Surgery) This compound IV Infusion (500mg) This compound IV Infusion (500mg) Patient Recruitment (Head & Neck Surgery)->this compound IV Infusion (500mg) Surgical Procedure Surgical Procedure This compound IV Infusion (500mg)->Surgical Procedure Intraoperative Imaging Intraoperative Imaging Surgical Procedure->Intraoperative Imaging White Light & Fluorescence Data Collection Data Collection Intraoperative Imaging->Data Collection Images, SBR, Safety Efficacy & Safety Analysis Efficacy & Safety Analysis Data Collection->Efficacy & Safety Analysis

Caption: Workflow for the Phase 1 clinical trial of this compound.

References

Bevonescein (ALM-488): Application Notes and Protocols for Optimal Fluorescence-Guided Nerve Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and timing of Bevonescein (ALM-488) to achieve optimal fluorescence for intraoperative nerve visualization. The protocols are based on findings from preclinical studies and Phase 1 clinical trial data.

Introduction to this compound

This compound (also known as ALM-488) is an investigational peptide-dye conjugate designed for real-time, fluorescence-guided visualization of peripheral nerves.[1] It consists of a short-chain amino acid peptide conjugated to a fluorescein-based dye.[2][3] The mechanism of action relies on the peptide component's selective binding to the extracellular matrix of nerve tissue, a process independent of the myelin sheath.[2][4] This unique property allows this compound to label both healthy and degenerated nerve fibers.[1][5] Following intravenous administration, the conjugate accumulates in nerve tissues. When illuminated with a specific wavelength of light, the fluorescent moiety emits a bright green-yellow signal, enabling clear demarcation of nerves from surrounding tissue.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and preclinical studies of this compound.

Table 1: Pharmacokinetic and Dosing Information (Human)

ParameterValueStudy PopulationSource
Optimal Dose 500 mgPatients undergoing head and neck surgery[6][7]
Administration Intravenous (IV) infusionPatients undergoing head and neck surgery[7][8]
Half-Life 29 - 72 minutesPatients undergoing head and neck surgery[1][6][9]
Clearance Renal, within 12 hoursPatients undergoing head and neck surgery[2][6]
Optimal Fluorescence Window 1 - 5 hours post-infusionPatients undergoing head and neck surgery[6]

Table 2: Performance Metrics in Clinical Setting (500 mg Dose)

MetricValueComparisonSource
Signal-to-Background Ratio (SBR) 2.1 ± 0.8White Light: 1.3 ± 0.2 (p = 0.003)[6][9]
Nerve Branch Identification 5.73 (Fluorescence) vs. 3.01 (White Light)p < 0.0001[6]
Improved Nerve Length Visibility >20% improvement in 57% of patientsN/A[6][7]

Table 3: Preclinical Performance in Rodent Model (Degenerated Nerves)

AgentMean Signal-to-Background Ratio (SBR)Nerve VisibilitySource
This compound 3.31 ± 1.11100% of degenerated nerve segments[5]
Oxazine-4 (Myelin-binding dye) 1.27 ± 0.54Invisible in 60% of degenerated segments[5]

Experimental Protocols

Clinical Administration Protocol (Based on Phase 1 Trial NCT04420689)

This protocol is intended for clinical research settings and should be performed under institutional review board (IRB) approval with informed consent.

Patient Population: Adult patients scheduled for surgeries where nerve identification is critical (e.g., head and neck surgery, abdominopelvic surgery).[8][10][11]

Exclusion Criteria:

  • Prior surgery at the intended site.

  • Uncontrolled abnormal cardiac rhythm.

  • Moderate to severe renal impairment.

  • History of fluorescein (B123965) allergy or drug-related anaphylaxis.[10][11]

Materials:

  • This compound (ALM-488) sterile solution for injection.

  • Standard IV infusion equipment.

Procedure:

  • Dosing: Prepare a 500 mg dose of this compound for intravenous infusion.[3]

  • Administration: Administer the this compound solution as a single intravenous infusion.

  • Timing: The infusion should be completed 1 to 5 hours prior to the planned surgical incision to allow for optimal nerve fluorescence.[6] There is no statistically significant difference in the fluorescent SBR of nerves between early (1-3 hours) and late (3-5 hours) timing cohorts.[9][12]

  • Monitoring: Monitor the patient for any adverse reactions during and after the infusion. The only adverse event possibly related to the drug in the Phase 1 trial was a single instance of vomiting.[2][13]

Intraoperative Fluorescence Imaging Protocol (Clinical)

Equipment:

  • A fluorescence-enabled surgical microscope or imaging system with appropriate excitation and emission filters for fluorescein. A Zeiss Tivato surgical microscope with the YELLOW 560 module has been used in clinical trials.[3][7][14]

Procedure:

  • White Light Visualization: Begin the surgical procedure under standard white light illumination.

  • Fluorescence Activation: When nerve visualization is required, switch the imaging system to the fluorescence detection mode. For the Zeiss YELLOW 560 module, this involves an excitation light source in the 460-500 nm range.[3]

  • Image Optimization: Adjust the gain and intensity of the fluorescence signal to maximize nerve visualization while minimizing background fluorescence. Nerves labeled with this compound will appear as bright, greenish-yellow structures.[3][6]

  • Data Collection: Surgeons can assess nerve conspicuity, visible nerve length, and the delineation of branching using a Likert scale.[7][14]

  • Post-Visualization: Return to standard white light for the remainder of the procedure once nerve identification is complete.

Preclinical In Vivo Imaging Protocol (Rodent Model)

This protocol is a general guideline for preclinical evaluation of this compound in a rodent model of nerve injury.

Animal Model:

  • Utilize a suitable rodent model of nerve injury, such as sciatic nerve transection.[5]

  • House animals in accordance with institutional guidelines. For optimal results, switch to a purified, low-fluorescence diet for at least two weeks prior to imaging to reduce autofluorescence from standard chow.[15]

Materials:

  • This compound (ALM-488) sterile solution.

  • Anesthesia.

  • In vivo fluorescence imaging system.

Procedure:

  • Administration: Administer this compound via tail vein injection at a predetermined dose. A dose-response study may be necessary to determine the optimal concentration for the specific animal model.

  • Timing: Image the animals between 1 and 5 hours after administration to allow for clearance of unbound dye and optimal signal-to-background ratio.[15]

  • Imaging:

    • Anesthetize the animal.

    • Surgically expose the nerve of interest.

    • Acquire fluorescence images using an imaging system with excitation and emission wavelengths appropriate for fluorescein (peak excitation ~498 nm, peak emission ~517 nm).[15]

  • Image Analysis:

    • Calculate the signal-to-background ratio (SBR) by comparing the mean fluorescence intensity of the nerve to that of adjacent non-nerve tissue (e.g., muscle).[5]

Visualizations

Bevonescein_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tissue Nerve Tissue cluster_imaging Fluorescence Imaging cluster_clearance Clearance Bevonescein_IV This compound (IV Infusion) Bevonescein_Circulating Circulating this compound Bevonescein_IV->Bevonescein_Circulating ECM Nerve Extracellular Matrix (ECM) Bevonescein_Circulating->ECM Selective Binding Renal_Clearance Renal Clearance Bevonescein_Circulating->Renal_Clearance < 12 hours Bound_this compound This compound Bound to ECM ECM->Bound_this compound Emission Fluorescence Emission (~517 nm) Bound_this compound->Emission Excitation Excitation Light (~498 nm) Excitation->Bound_this compound Visualization Nerve Visualization Emission->Visualization Clinical_Workflow cluster_preop Pre-Operative cluster_timing Waiting Period cluster_intraop Intra-Operative cluster_postop Post-Operative Patient_Selection Patient Selection & Consent Bevonescein_Admin This compound Administration (500 mg IV) Patient_Selection->Bevonescein_Admin Wait 1-5 Hours (for drug distribution and clearance) Bevonescein_Admin->Wait Surgery_Start Surgery Begins (White Light) Wait->Surgery_Start Fluorescence_Imaging Activate Fluorescence Mode (Ex: ~498nm, Em: ~517nm) Surgery_Start->Fluorescence_Imaging Nerve_ID Real-Time Nerve Identification Fluorescence_Imaging->Nerve_ID Return_White_Light Return to White Light Nerve_ID->Return_White_Light Monitoring Post-Procedure Monitoring Return_White_Light->Monitoring

References

Illuminating the Path: Bevonescein for High-Fidelity Nerve Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein (also known as ALM-488) is a novel fluorescent imaging agent designed for the precise, real-time visualization of nerve tissue. It is a conjugate of a short-chain amino acid peptide and a fluorescein-based dye.[1] Administered intravenously, this compound selectively binds to the extracellular matrix of nerve tissue, allowing for clear demarcation from surrounding tissues under fluorescence microscopy.[1][2] This unique binding mechanism is independent of nerve myelination, enabling the imaging of both healthy and degenerated nerve fibers.[3][4] These characteristics make this compound a powerful tool in research and surgical settings, aiming to improve the accuracy of nerve identification and reduce the risk of iatrogenic nerve injury. The emitted greenish-yellow fluorescence provides a high-contrast signal for robust and reliable nerve imaging.

Photophysical and Pharmacokinetic Properties

This compound's fluorescence characteristics are governed by its fluorescein (B123965) moiety. It is optimally excited by light in the blue range of the spectrum and emits in the green range, making it compatible with standard fluorescence microscopy equipment. The peptide component ensures targeted delivery and binding to nerve tissue. Preclinical and clinical studies have established key parameters for its use.

PropertyValueReference
Excitation Maximum ~488-498 nm
Emission Maximum ~517-520 nm
Appearance Bright greenish-yellow fluorescence
Optimal Human Dose 500 mg (intravenous)
Signal-to-Background Ratio (SBR) 2.1 ± 0.8 (in human trials)
Pharmacokinetic Half-life 29–72 minutes
Optimal Imaging Window (In Vivo) 1–5 hours post-infusion

Mechanism of Action: Targeting the Neural Extracellular Matrix

This compound's specificity for nerve tissue is derived from the high affinity of its peptide component for the nerve's extracellular matrix (ECM). The ECM is a complex network of macromolecules that provides structural and biochemical support to cells. In nerve tissue, the ECM plays a crucial role in development, function, and regeneration. This compound's ability to bind to the ECM, independent of the myelin sheath, is a significant advantage, as it allows for the visualization of nerves that have been damaged and have lost their myelin coating (degenerated nerves).

cluster_workflow This compound Mechanism of Action This compound This compound (Peptide-Dye Conjugate) IV_Admin Intravenous Administration This compound->IV_Admin Circulation Systemic Circulation IV_Admin->Circulation Binding Peptide Binding to ECM Circulation->Binding Nerve_ECM Nerve Extracellular Matrix (ECM) Nerve_ECM->Binding Fluorescence Fluorescence Emission Binding->Fluorescence Excitation (498 nm)

Caption: Mechanism of this compound binding to the nerve extracellular matrix.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in both in vitro and in vivo research applications.

Protocol 1: In Vitro Staining of Cultured Neurons or Tissue Slices

This protocol outlines the steps for fluorescently labeling nerve cells or tissue sections for microscopic analysis.

cluster_workflow In Vitro Staining Workflow start Start: Cultured Neurons or Tissue Slices fixation Fixation (4% PFA, 15-20 min) start->fixation permeabilization Permeabilization (0.1-0.5% Triton X-100, 10-15 min) fixation->permeabilization blocking Blocking (e.g., 5% Normal Goat Serum, 1 hr) permeabilization->blocking incubation This compound Incubation (1-10 µM, 1-2 hrs RT or 4°C overnight) blocking->incubation washing Washing (3x with PBS + 0.1% Triton X-100) incubation->washing mounting Mounting (Antifade medium) washing->mounting imaging Fluorescence Microscopy (Ex: ~494 nm, Em: ~518 nm) mounting->imaging

Caption: Workflow for in vitro staining with this compound.

Materials:

  • Cultured neurons on coverslips or tissue slices

  • 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • This compound stock solution (reconstituted in DMSO)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Sample Preparation: Grow cultured neurons on coverslips or prepare cryosections or vibratome sections of nerve tissue.

  • Fixation (Optional but Recommended): Incubate samples in 4% PFA in PBS for 15-20 minutes at room temperature. Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate samples with a permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: To minimize non-specific binding, incubate samples in a blocking solution for 1 hour at room temperature.

  • This compound Incubation: Dilute the this compound stock solution to a working concentration of 1-10 µM in the blocking solution. Incubate the samples with the this compound solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: To remove unbound probe, wash the samples three times with PBS containing 0.1% Triton X-100 for 10 minutes each.

  • Mounting: Mount the coverslips or tissue slices onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope equipped with filters appropriate for fluorescein (Excitation: ~494 nm, Emission: ~518 nm).

Protocol 2: In Vivo Nerve Imaging in a Murine Model

This protocol provides a general workflow for the intraoperative imaging of nerves in a mouse model.

cluster_workflow In Vivo Imaging Workflow start Start: Murine Model diet Low-Fluorescence Diet (≥2 weeks prior) start->diet anesthesia Anesthetize Animal diet->anesthesia injection Intravenous Injection of this compound anesthesia->injection circulation Circulation and Clearance (1-5 hours) injection->circulation imaging Fluorescence Imaging (Ex: ~498 nm, Em: ~517 nm) circulation->imaging analysis Image Acquisition and Analysis imaging->analysis

Caption: Workflow for in vivo nerve imaging with this compound.

Materials:

  • Murine model

  • Purified, low-fluorescence animal diet

  • Anesthetic (e.g., isoflurane)

  • Sterile this compound solution in a suitable vehicle (e.g., saline)

  • Fluorescence imaging system with appropriate excitation and emission filters

Procedure:

  • Animal Preparation: For at least two weeks prior to the experiment, house the mice on a purified, low-fluorescence diet to minimize autofluorescence. On the day of the experiment, anesthetize the mouse using an appropriate protocol.

  • This compound Administration: Prepare a sterile solution of this compound. Administer the solution via intravenous injection (e.g., tail vein).

  • Circulation and Clearance: Allow for a circulation and clearance period of 1 to 5 hours for optimal nerve visualization as unbound dye is cleared from the system.

  • Imaging Procedure: Position the anesthetized mouse in the fluorescence imaging system. Set the excitation source to a wavelength near 498 nm and the emission filter to capture wavelengths around 517 nm. Optimize imaging parameters such as exposure time and gain to achieve a clear signal from the nerves with minimal background fluorescence.

  • Image Acquisition: Acquire fluorescence images of the surgical field or region of interest.

Applications in Drug Development and Research

This compound's ability to clearly delineate nerve tissue opens up numerous applications for researchers and drug development professionals:

  • Neurotoxicity Studies: Assess potential nerve damage caused by new drug candidates in preclinical models.

  • Nerve Regeneration Research: Visualize and quantify nerve regrowth and repair in response to therapeutic interventions.

  • Oncology: In preclinical cancer models, accurately assess tumor invasion of surrounding nerves and evaluate the efficacy of nerve-sparing surgical techniques.

  • Surgical Model Development: Refine and validate new surgical procedures in animal models by providing clear visualization of critical nerve structures.

Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its fluorescence integrity.

  • Reconstitution: It is recommended to reconstitute lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Storage: Both the lyophilized powder and the DMSO stock solution should be stored at -20°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Working Solutions: When preparing working solutions in aqueous buffers, ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cellular artifacts.

References

Application Notes and Protocols: Combining Bevonescein with MRI and CT Imaging for Enhanced Neurological and Oncological Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein (also known as ALM-488) is a novel fluorescent imaging agent designed for the real-time, intraoperative visualization of peripheral nerves.[1] It is a peptide-dye conjugate that selectively binds to the extracellular matrix of nerve tissues, independent of myelination status.[1][2] This unique property allows it to effectively label both healthy and degenerated nerve fibers.[1][3] While this compound is primarily utilized for fluorescence-guided surgery, its potential can be significantly expanded by combining it with other advanced imaging modalities such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT).[4][5]

This document provides detailed application notes and proposed protocols for the synergistic use of this compound with MRI and CT. These multimodal approaches aim to fuse the high-resolution surface imaging of fluorescence with the deep tissue anatomical detail provided by MRI and CT, offering a more comprehensive view for both preclinical research and clinical applications.[5] It is important to note that as of now, there is limited published evidence on combining this compound with these modalities; therefore, the following protocols are intended as a guide for future research and development.[5]

Principle of Multimodal Imaging with this compound

The core concept behind combining this compound with MRI or CT is to leverage the complementary strengths of each modality. This compound-based fluorescence imaging offers exceptional sensitivity and real-time feedback on the location of nerves on the surgical surface.[6] MRI provides outstanding soft-tissue contrast and detailed 3D anatomical information, while CT offers high-resolution bone and soft tissue imaging with rapid acquisition times.[7]

The integration of these techniques can be particularly beneficial in complex surgical procedures like neurosurgery and radical prostatectomy, where maximal tumor resection and minimal nerve damage are critical.[5]

Data Summary

The following tables summarize the key characteristics and clinical trial data for this compound.

Table 1: this compound (ALM-488) Characteristics

CharacteristicDescriptionSource(s)
Mechanism of Action A synthetic peptide-dye conjugate that binds to the extracellular matrix of nerves, independent of the myelin sheath.[2][8][1][2][8]
Target Nerve-associated connective tissue.[9][1][9]
Administration Intravenous (IV) infusion.[10][10][11]
Half-life Approximately 29 to 72 minutes in humans.[1][12][1][4][12]
Clearance Rapidly cleared renally within 12 hours.[2][4][2][4]
Fluorescence Emits a greenish-yellow glow under specific light frequencies.[11][11]

Table 2: Summary of Phase 1 Clinical Trial Data for this compound in Head and Neck Surgery

ParameterFindingSource(s)
Study Population 27 patients with head and neck neoplasms undergoing surgery.[4][12][4][12]
Safety No dose-limiting toxicities or infusion reactions were reported. A single case of vomiting was possibly related to the drug.[4][6][12][4][6][12]
Optimal Dose 500 mg.[4][6][13][4][6][13]
Efficacy (Signal-to-Background Ratio) SBR of 2.1 ± 0.8 with fluorescence, significantly higher than white light (1.3 ± 0.2).[4][12][4][12]
Efficacy (Nerve Visualization) 57% of patients showed a >20% improvement in the discernible length of the nerve under fluorescence.[4][6][4][6]
Optimal Imaging Window Fluorescence is most vivid 1-5 hours post-infusion.[4][4]

Experimental Protocols

The following are proposed protocols for combining this compound with MRI and CT in both preclinical and clinical settings.

Preclinical Protocol: Longitudinal Monitoring of Nerve Regeneration using this compound and Micro-MRI/Micro-CT

This protocol outlines a workflow for non-invasively monitoring nerve repair and regeneration in animal models.[5]

Objective: To evaluate the efficacy of a therapeutic agent on nerve regeneration by correlating this compound fluorescence with anatomical changes observed via micro-MRI or micro-CT.

Materials:

  • This compound (ALM-488)

  • Small animal in vivo imaging system with fluorescence capabilities

  • Micro-MRI or Micro-CT scanner

  • Anesthesia (e.g., isoflurane)

  • Animal model of nerve injury (e.g., sciatic nerve crush)

  • Standard surgical tools for inducing nerve injury

Procedure:

  • Animal Model and Baseline Imaging:

    • Induce a controlled nerve injury in the animal model.

    • Prior to therapeutic intervention, perform baseline micro-MRI or micro-CT scans to establish the initial anatomical state of the injured nerve and surrounding tissue.

  • This compound Administration and Imaging:

    • Administer this compound via tail vein injection at a predetermined dose.[5]

    • Anesthetize the animal and position it in the in vivo imaging system.[5]

    • Acquire fluorescence images of the region of interest at the optimal time point post-injection.[5]

  • Micro-MRI/Micro-CT Imaging:

    • Immediately following fluorescence imaging, transfer the anesthetized animal to the micro-MRI or micro-CT scanner.[5]

    • Acquire high-resolution anatomical images of the same region.[5]

  • Longitudinal Monitoring:

    • Repeat the imaging procedures (fluorescence and MRI/CT) at multiple time points (e.g., weekly) to track the progress of nerve regeneration.[5]

  • Data Analysis:

    • Co-register the fluorescence images with the MRI/CT data to correlate nerve integrity (from this compound signal) with morphological changes in the nerve and surrounding muscle tissue.

    • Quantify changes in fluorescence intensity and anatomical parameters over time to assess the efficacy of the therapeutic intervention.

Proposed Clinical Protocol: Intraoperative this compound Fluorescence Imaging with Pre- and Post-Resection MRI for Enhanced Neurosurgery

This hypothetical protocol describes how this compound could be integrated with intraoperative MRI (iMRI) to improve surgical outcomes in neurosurgery.[5]

Objective: To combine the real-time surface nerve visualization provided by this compound with the deep anatomical imaging of iMRI to maximize tumor resection while minimizing nerve injury.

Procedure:

  • Preoperative Planning:

    • Acquire high-resolution preoperative MRI scans for surgical planning.

  • This compound Administration:

    • Administer a 500 mg dose of this compound intravenously to the patient 1-3 hours before the planned surgical incision.

  • Intraoperative Fluorescence Imaging:

    • During the surgical procedure, use a fluorescence-capable surgical microscope or imaging system to visualize nerves in the surgical field in real-time.

  • Intraoperative MRI (iMRI):

    • After initial tumor debulking guided by fluorescence imaging, perform an iMRI scan to assess the extent of resection and identify any residual tumor that may not be visible on the surface.

  • Guided Resection:

    • Use the fused information from the this compound fluorescence (nerve location) and the iMRI (residual tumor) to guide further resection.

  • Final Imaging Confirmation:

    • After the resection is complete, a final iMRI scan can be performed to confirm the extent of resection and rule out any complications.[5]

Visualizations

G This compound Mechanism of Action cluster_0 Systemic Circulation cluster_1 Nerve Tissue cluster_2 Imaging Bevonescein_IV This compound (IV Infusion) ECM Extracellular Matrix of Nerve Bevonescein_IV->ECM Selective Binding Nerve_Fiber Nerve Fiber ECM->Nerve_Fiber Surrounds Fluorescence Fluorescence Emission (Visualization) ECM->Fluorescence Excitation Light G Preclinical Multimodal Imaging Workflow Start Start: Animal Model of Nerve Injury Baseline_Imaging Baseline Micro-MRI/CT Start->Baseline_Imaging Bevonescein_Admin Administer this compound Baseline_Imaging->Bevonescein_Admin Fluorescence_Imaging In Vivo Fluorescence Imaging Bevonescein_Admin->Fluorescence_Imaging Micro_Imaging Micro-MRI/CT Imaging Fluorescence_Imaging->Micro_Imaging Longitudinal Longitudinal Monitoring (Repeat Imaging) Micro_Imaging->Longitudinal Longitudinal->Bevonescein_Admin Repeat Analysis Data Co-registration and Analysis Longitudinal->Analysis Final End End: Assess Therapeutic Efficacy Analysis->End G Clinical Intraoperative Multimodal Workflow Preop_MRI Preoperative MRI for Planning Bevonescein_Admin This compound Administration (1-3 hours pre-op) Preop_MRI->Bevonescein_Admin Intraop_FL Intraoperative Fluorescence Imaging Bevonescein_Admin->Intraop_FL Tumor_Debulking Initial Tumor Debulking Intraop_FL->Tumor_Debulking iMRI_Scan Intraoperative MRI (iMRI) to Assess Resection Tumor_Debulking->iMRI_Scan Guided_Resection Guided Resection using Fused FL and iMRI Data iMRI_Scan->Guided_Resection Final_iMRI Final iMRI Scan Guided_Resection->Final_iMRI End_Surgery End of Surgery Final_iMRI->End_Surgery

References

Application Notes and Protocols for Surgical Microscope Setup in Bevonescein Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the setup and utilization of a surgical microscope for the detection of Bevonescein (ALM-488) fluorescence. The protocols are based on published data from preclinical and clinical trials of this compound, a novel peptide-dye conjugate designed for real-time intraoperative nerve visualization.

Introduction to this compound

This compound, also known as ALM-488, is an investigational fluorescent imaging agent that selectively binds to nerve tissue.[1] It is a conjugate of a short-chain amino acid peptide and a fluorescein-based dye.[2] When administered intravenously, this compound accumulates in both healthy and degenerated nerve fibers, enabling their clear demarcation from surrounding tissues under a surgical microscope equipped with a compatible fluorescence module.[3] This technology aims to enhance surgical precision and minimize the risk of iatrogenic nerve injury during complex procedures.

The peptide component of this compound exhibits a high affinity for the extracellular matrix of nerve tissue, a mechanism that is independent of the myelin sheath.[1] Following intravenous administration, the agent circulates and binds to these target structures. When illuminated with light of a specific wavelength, the conjugated fluorescein (B123965) molecule is excited and subsequently emits fluorescent light, rendering the nerves visible in real-time.[3] The emitted light is typically a distinct greenish-yellow color.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound based on available clinical and preclinical data.

Table 1: this compound (ALM-488) Pharmacokinetics and Dosing

ParameterValueStudy Population
Optimal Dose 500 mgHuman (Head and Neck Surgery)
Administration Intravenous (IV) InfusionHuman
Half-life 29 - 72 minutesHuman
Peak Fluorescence 1 - 5 hours post-infusionHuman
Clearance Renal, within 12 hoursHuman

Table 2: this compound Performance Metrics

MetricValueModel/Population
Signal-to-Background Ratio (SBR) - Clinical 2.1 ± 0.8Human (Head and Neck Surgery)
White Light SBR (for comparison) 1.3 ± 0.2Human (Head and Neck Surgery)
SBR - Preclinical (Degenerated Nerves) 3.31 ± 1.11Rodent Model (Facial Nerve)
SBR - Preclinical (Autonomic Nerves) 1.77 ± 0.65Rodent Model
Identified Nerve Branches (Fluorescence vs. White Light) 5.73 vs. 3.01Human (Head and Neck Surgery)
Nerve Identification Accuracy (Fluorescence vs. White Light) 47/48 vs. 12/48Human (Head and Neck Surgery)

Experimental Protocols

This compound Administration Protocol (Clinical Research Setting)

Disclaimer: This protocol is for informational purposes only and should be conducted under approved institutional guidelines (e.g., IRB) and by qualified personnel.

  • Patient Preparation: Ensure the patient has provided informed consent for the procedure.

  • Dosage Preparation: Aseptically prepare a 500 mg dose of this compound for intravenous infusion.

  • Administration: Administer the 500 mg dose of this compound via intravenous infusion.

  • Timing: The surgical procedure and fluorescence imaging should be planned to occur within 1 to 5 hours after the completion of the infusion to coincide with the period of maximal fluorescence. There is no significant difference in the signal-to-background ratio for imaging performed 1-3 hours versus 3-5 hours post-infusion.

Surgical Microscope Setup Protocol for this compound Detection

This protocol details the setup of a surgical microscope, such as the Zeiss Tivato 700, equipped with a fluorescence module compatible with this compound detection.

  • Microscope Preparation:

    • Ensure the surgical microscope is properly balanced and draped for the surgical procedure.

    • Confirm that the microscope is equipped with the Zeiss YELLOW 560 fluorescence module or a module with equivalent filter specifications.

  • Fluorescence Module Activation:

    • Power on the surgical microscope and the integrated fluorescence module.

  • Filter Configuration:

    • The Zeiss YELLOW 560 module utilizes an excitation light source in the 460-500 nm range, which is optimal for exciting the fluorescein conjugate of this compound.

    • The module incorporates a specific filter set that allows for the visualization of emitted fluorescence in the 540-690 nm range. This effectively captures the emission from this compound while blocking the excitation light.

    • No manual filter changes are typically required when using an integrated module like the YELLOW 560.

  • Image Acquisition and Visualization:

    • Begin the surgical procedure under standard white light illumination.

    • At the time of anticipated nerve exposure, switch the microscope to the fluorescence viewing mode (e.g., YELLOW 560 mode).

    • Nerves labeled with this compound will appear as bright, greenish-yellow structures against a darker background.

    • Adjust the gain and intensity of the fluorescence signal as needed to optimize nerve visualization while minimizing background fluorescence.

    • The microscope allows for toggling between white light and fluorescence modes to correlate the fluorescent signal with the surgical anatomy.

  • Post-Procedure:

    • Once nerve identification is complete, the fluorescence module can be switched off, and the remainder of the procedure can be performed under standard white light.

    • Power down the microscope system according to the manufacturer's instructions.

Visualizations

G This compound Mechanism of Action and Detection Pathway cluster_0 Systemic Administration cluster_1 Target Binding cluster_2 Fluorescence Detection Bevonescein_IV This compound (500mg) Intravenous Infusion Circulation Systemic Circulation Bevonescein_IV->Circulation Distribution Binding Selective Binding of Peptide Moiety Circulation->Binding Targeting Nerve_ECM Nerve Extracellular Matrix (ECM) Excitation Excitation Light (460-500 nm) Binding->Nerve_ECM Accumulation Microscope Surgical Microscope (Zeiss Tivato 700) Microscope->Excitation Illumination Emission Emitted Fluorescence (540-690 nm) Excitation->Emission Fluorescein Excitation Visualization Real-time Nerve Visualization Emission->Visualization Detection via YELLOW 560 Filter

Caption: this compound's mechanism from administration to nerve visualization.

G Experimental Workflow for this compound-Guided Surgery cluster_0 Pre-Operative Phase cluster_1 Waiting Period cluster_2 Intra-Operative Phase cluster_3 Post-Operative Phase Patient_Consent 1. Obtain Informed Consent Bevonescein_Prep 2. Prepare 500mg this compound Dose Patient_Consent->Bevonescein_Prep Administration 3. Intravenous Administration Bevonescein_Prep->Administration Incubation 4. Wait 1-5 Hours for Optimal Fluorescence Administration->Incubation Surgery_Start 5. Commence Surgery under White Light Incubation->Surgery_Start Microscope_Setup 6. Position Surgical Microscope (Zeiss Tivato 700) Surgery_Start->Microscope_Setup Fluorescence_Mode 7. Switch to YELLOW 560 Fluorescence Mode Microscope_Setup->Fluorescence_Mode Nerve_ID 8. Identify and Preserve Fluorescent Nerves Fluorescence_Mode->Nerve_ID Toggle_Modes 9. Toggle between White Light and Fluorescence as needed Nerve_ID->Toggle_Modes Data_Analysis 10. Image and Data Analysis (e.g., SBR Calculation) Toggle_Modes->Data_Analysis

Caption: Step-by-step workflow for this compound-guided surgery.

References

Troubleshooting & Optimization

How to minimize background fluorescence with Bevonescein.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bevonescein. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background fluorescence in experiments utilizing this compound for nerve visualization.

Troubleshooting Guide

High background fluorescence can significantly impact the quality and reliability of your imaging data by obscuring the specific signal from this compound-labeled nerves.[1] This guide provides a systematic approach to identifying and mitigating common causes of high background.

ProblemPotential CauseRecommended Solution
High and Diffuse Background Autofluorescence from Animal Diet (Preclinical): Standard animal chow can contain high levels of fluorescent compounds.[1]For preclinical studies, switch animals to a purified, low-fluorescence diet for at least two weeks prior to imaging.[1]
Insufficient Clearance of Unbound this compound: Imaging too soon after administration does not allow for unbound agent to clear from circulation and non-target tissues.Ensure sufficient time has passed between this compound administration and imaging. The fluorescence is reported to be most vivid 1-5 hours post-infusion.[1][2]
Suboptimal Imaging Parameters: High gain and exposure settings on the imaging system can amplify both signal and background noise.[1]Adjust the gain and exposure settings. Start with lower settings and gradually increase to find the optimal balance between signal and background.[1][2]
Tissue Autofluorescence: Endogenous fluorophores like collagen, elastin, NADH, and flavins naturally fluoresce, particularly when excited with blue light.[3]Prepare a control tissue sample that has not been treated with this compound to assess the level of autofluorescence.[3][4] If autofluorescence is high, consider using autofluorescence reduction methods like treatment with Sudan Black B.[3]
Speckled or Punctate Background Aggregates of this compound: Improperly dissolved or filtered this compound solution can lead to fluorescent aggregates.[1]Ensure the this compound solution is properly dissolved and filtered before administration.[1]
Dust or Debris: Contaminants on the imaging window or in the surgical field can be fluorescent.Clean the imaging window of the fluorescence imaging system and ensure the surgical field is clear of any fluorescent materials.[1]
Localized High Background Non-specific Binding: this compound may non-specifically accumulate in certain tissue types.[1]Review the biodistribution of this compound. If a particular tissue type consistently shows high background, consider imaging at a later time point to allow for further clearance.[1]
Leakage at Injection Site: Extravasation of this compound can cause high fluorescence around the injection site.Ensure proper intravenous administration technique to prevent leakage.[1]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in optimizing your experiments with this compound.

Table 1: Fluorescence Properties and Performance

ParameterValueReference
Fluorophore Fluorescein (B123965) Conjugate[1][5]
Excitation Peak ~498 nm[1][2]
Emission Peak ~517 nm[1][2]
Signal-to-Background Ratio (SBR) - Clinical 2.1 ± 0.8 (at 500 mg dose)[5][6][7][8]
SBR (Degenerated Nerves) - Preclinical 3.31 ± 1.11[5][9]

Table 2: Dosing and Timing

ParameterValueReference
Optimal Clinical Dose 500 mg (intravenous)[5][6][7]
Administration Timing 1 to 5 hours prior to imaging[1][2]
Half-life 29-72 minutes[7][8]
Clearance Renal, within 12 hours[2][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as ALM-488, is a sterile, injectable fluorescent imaging agent.[1][10] It consists of a short-chain amino acid peptide chemically linked to a fluorescein dye.[1][3][5] Its primary use is for real-time, intraoperative visualization of nerves.[1][11] this compound works by selectively binding to the connective tissue of nerves, allowing them to be distinguished from surrounding tissues under fluorescent light.[1][5][12]

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: As a fluorescein conjugate, this compound's fluorescent properties are determined by the fluorescein molecule. The peak excitation wavelength is approximately 498 nm, and the peak emission is around 517 nm.[1][2] Therefore, an imaging system with a standard blue light excitation source and a green emission filter is suitable for visualization.[1]

Q3: What are the main sources of background fluorescence in this compound experiments?

A3: The primary sources of background fluorescence can be categorized as:

  • Autofluorescence: Natural fluorescence from biological tissues and molecules like collagen, elastin, and flavins.[1][3]

  • Instrumental Noise: Electronic and optical noise generated by the imaging system itself.[1]

  • Non-specific Binding: Accumulation of this compound in tissues other than the intended nerve targets.[1]

  • Unbound Agent: Residual this compound in circulation that has not yet been cleared.[1]

Q4: How can I determine if high background in my images is due to autofluorescence?

A4: To determine if high background is from autofluorescence, you should prepare a control tissue sample that has not been treated with this compound but has undergone all other processing steps.[3][4] Image this control sample using the same filter sets and exposure settings as your this compound-stained samples. Detection of fluorescence in the unstained tissue confirms autofluorescence as a contributing factor.[3][4]

Q5: Can fixation and permeabilization affect this compound staining?

A5: Yes, fixation and permeabilization are critical steps that can significantly impact staining quality. For instance, alcohol-based fixatives like methanol (B129727) have been reported to potentially cause an artificial increase in the fluorescence of some fluorescently-labeled peptides.[5] It is important to optimize fixation and permeabilization protocols for your specific sample type.[5] For intracellular targets, permeabilization is necessary to allow the probe to access its target.[5][13]

Experimental Protocols

Below are detailed methodologies for key experimental procedures related to this compound imaging.

Protocol 1: General Staining Protocol for Cells/Tissues

  • Reconstitution: Reconstitute lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For working concentrations in aqueous buffers, ensure the final DMSO concentration does not exceed 0.1%.[13]

  • Cell/Tissue Preparation:

    • For cell culture, grow cells on coverslips.

    • For tissue, prepare cryosections or paraffin-embedded sections as required.

  • Fixation (Optional): If required, fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]

  • Permeabilization (Optional): For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[13]

  • Blocking: To reduce non-specific binding, incubate samples in a blocking buffer (e.g., PBS with 1% BSA) for 30-60 minutes.

  • Staining: Dilute the this compound stock solution to the desired working concentration (a starting range of 1-10 µM can be tested) in a suitable buffer.[5] Incubate the samples with the staining solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Washing: Wash the samples three times with PBS containing 0.1% Triton X-100 for 10 minutes each to remove unbound probe.[5]

  • Mounting: Mount the coverslips or tissue slices onto microscope slides using an antifade mounting medium to minimize photobleaching.[5]

  • Imaging: Image the samples using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation/Emission: ~498/517 nm).[1][5]

Protocol 2: In Vivo Administration (Based on Clinical Research)

This protocol is for informational purposes and should be adapted based on institutional guidelines and specific experimental designs.

  • Dosing: Based on clinical trials, an optimal dose is 500 mg of this compound for intravenous infusion in human subjects.[2][5][6] Dosing for animal models should be determined empirically.

  • Administration: Administer the prepared dose of this compound via intravenous (IV) infusion.[11]

  • Timing: The infusion should be completed 1 to 5 hours prior to the planned surgical procedure and fluorescence visualization to allow for clearance of the unbound agent.[1][2]

  • Imaging Setup: Use a surgical microscope or imaging system equipped with a fluorescence module compatible with this compound detection (e.g., excitation light in the 460-500 nm range).[2]

  • Visualization: During the procedure, switch the microscope to the fluorescence viewing mode. Adjust gain and intensity to optimize nerve visualization while minimizing background. Nerves labeled with this compound will typically appear as bright, greenish-yellow structures.[2]

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Bevonescein_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase animal_prep Animal Preparation (Low-fluorescence diet for 2+ weeks) bev_admin This compound Administration (IV Infusion) animal_prep->bev_admin clearance Clearance Phase (1-5 hours) bev_admin->clearance imaging Fluorescence Imaging clearance->imaging patient_prep Patient Preparation bev_admin_c This compound Administration (500 mg IV Infusion) patient_prep->bev_admin_c clearance_c Clearance Phase (1-5 hours) bev_admin_c->clearance_c surgery Intraoperative Visualization clearance_c->surgery

Caption: General experimental workflow for this compound in preclinical and clinical settings.

Troubleshooting_Logic cluster_solutions Potential Solutions start High Background Observed check_autofluor Image Unstained Control start->check_autofluor autofluor_present Autofluorescence Confirmed check_autofluor->autofluor_present Yes no_autofluor Autofluorescence Minimal check_autofluor->no_autofluor No sol_autofluor Implement Quenching Protocol (e.g., Sudan Black B) autofluor_present->sol_autofluor sol_clearance Increase Clearance Time no_autofluor->sol_clearance sol_imaging Optimize Imaging Parameters (Lower Gain/Exposure) no_autofluor->sol_imaging sol_prep Check this compound Prep (Filter for Aggregates) no_autofluor->sol_prep

Caption: A logical workflow for troubleshooting high background fluorescence.

Signaling_Pathway bev_iv This compound (IV) circulation Systemic Circulation bev_iv->circulation nerve_tissue Nerve Tissue (Extracellular Matrix) circulation->nerve_tissue unbound Unbound this compound circulation->unbound binding Binding to Connective Tissue nerve_tissue->binding emission Fluorescence Emission (~517 nm) binding->emission clearance Renal Clearance unbound->clearance excitation Excitation Light (~498 nm) excitation->binding visualization Nerve Visualization emission->visualization

Caption: Mechanism of action for this compound from administration to visualization.

References

Troubleshooting weak or no signal in Bevonescein experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bevonescein™ Signal Probe. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments, ensuring optimal signal detection and data quality.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound™ probe?

A1: this compound™ is a novel, cell-permeable probe designed to quantify the activity of the intracellular enzyme Kinase-X. In its native state, the probe is non-fluorescent. Upon phosphorylation by active Kinase-X, this compound™ undergoes a conformational change that results in a bright green fluorescence, directly proportional to the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for this compound™?

A2: For optimal performance, use an excitation wavelength of 488 nm and detect the emission signal at 520 nm . Standard FITC or GFP filter sets are generally compatible.

Q3: How should I properly store and handle the this compound™ probe?

A3: this compound™ is supplied as a lyophilized powder. For long-term storage, keep it at -20°C, protected from light. To prepare a stock solution, reconstitute the powder in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1] When in use, protect all solutions containing this compound™ from light to prevent photobleaching.[2]

Q4: Can this compound™ be used for both live-cell and fixed-cell experiments?

A4: this compound™ is primarily designed and optimized for live-cell imaging, as its signal is dependent on the enzymatic activity of Kinase-X. While it is possible to fix cells after probe activation, fixation procedures may alter the probe's fluorescence. If post-staining fixation is required, a brief incubation with 4% paraformaldehyde is recommended, but signal stability should be validated for your specific protocol.[2]

Visualized Experimental and Logical Workflows

This compound™ Signaling Pathway

The diagram below illustrates the proposed signaling cascade leading to the activation of the this compound™ probe. An extracellular ligand binds to a cell surface receptor, initiating a downstream signaling cascade that activates Kinase-X. Active Kinase-X then phosphorylates the non-fluorescent this compound™, causing it to emit a strong fluorescent signal.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Signal Cascade Signal Cascade Receptor->Signal Cascade Kinase-X (Inactive) Kinase-X (Inactive) Signal Cascade->Kinase-X (Inactive) Activates Kinase-X (Active) Kinase-X (Active) Kinase-X (Inactive)->Kinase-X (Active) This compound (Non-fluorescent) This compound (Non-fluorescent) Kinase-X (Active)->this compound (Non-fluorescent) Phosphorylates This compound-P (Fluorescent) This compound-P (Fluorescent) This compound (Non-fluorescent)->this compound-P (Fluorescent)

Caption: Proposed signaling pathway for this compound™ activation.
Standard Experimental Workflow

This workflow outlines the key steps for a successful this compound™ experiment, from initial cell preparation to final data analysis.

A 1. Seed Cells (Plate or dish) B 2. Cell Culture & Treatment (e.g., drug compounds) A->B D 4. Load Cells with this compound™ (Incubate) B->D C 3. Prepare this compound™ Working Solution C->D E 5. Wash Cells (Remove excess probe) D->E F 6. Image Acquisition (Fluorescence Microscope, Ex:488/Em:520) E->F G 7. Data Analysis (Quantify fluorescence intensity) F->G

Caption: Standard experimental workflow for this compound™ assays.

Troubleshooting Guide: Weak or No Signal

A weak or absent fluorescence signal can be attributed to various factors, from suboptimal reagents and sample preparation to incorrect instrument settings.[3] Use the following guide to diagnose and address potential causes.

Potential CauseRecommended SolutionExperimental Context
Reagent & Probe Issues
This compound™ concentration is too low.Perform a concentration titration to find the optimal level for your cell type. Start with the recommended concentration and test a range (e.g., 0.5x to 5x).[4][5]Live or Fixed Cell Imaging
Improper probe storage or handling.Ensure the probe was stored at -20°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1]General
This compound™ working solution prepared incorrectly.Prepare the working solution fresh for each experiment. Ensure the final DMSO concentration in the media is non-toxic to cells (typically <0.5%).Live Cell Imaging
Cellular & Biological Factors
Low expression or activity of Kinase-X.Confirm Kinase-X expression in your cell model using a validated method like Western Blot.[2] Use a positive control cell line or treatment known to induce Kinase-X activity.[6]Live Cell Imaging
Poor cell health or viability.Ensure cells are healthy and not overgrown before the experiment. Perform a viability assay to confirm cell health, as probe uptake and enzymatic activity depend on viable cells.[7][8]Live Cell Imaging
Insufficient probe incubation time.Increase the incubation time to allow for adequate probe uptake and enzymatic conversion. Test a time course (e.g., 15, 30, 60 minutes) to determine the optimal duration.[1]Live Cell Imaging
Instrumentation & Imaging
Incorrect microscope filter set.Verify that the excitation and emission filters are appropriate for this compound™ (Ex: ~488 nm, Em: ~520 nm). Ensure the correct filter cube is selected in the microscope software.[1]Imaging
Excitation light is too weak.Increase the intensity of the excitation light source (laser or lamp).[9] Note that this may increase the risk of photobleaching.[10]Imaging
Detector gain or exposure time is too low.Increase the detector gain or camera exposure time to better capture the emitted signal.[1]Imaging
Photobleaching of the fluorescent signal.Minimize light exposure by focusing on an adjacent area before imaging the region of interest.[9] Use the lowest possible light intensity and shortest exposure time that provides an adequate signal.[10][11] Consider using an anti-fade reagent if compatible with your live-cell setup.[12]Imaging
Troubleshooting Logic Diagram

If you are experiencing a weak or no signal, follow this decision tree to identify the most likely cause.

Start Start: Weak or No Signal CheckPositiveControl Is the positive control (e.g., stimulated cells) also weak/absent? Start->CheckPositiveControl CheckInstrument Potential Instrument Issue or Global Reagent Problem CheckPositiveControl->CheckInstrument Yes CheckBiology Potential Biological Issue (Low Kinase-X activity in sample) CheckPositiveControl->CheckBiology No CheckFilters Verify Ex/Em filters and light source settings. Check detector gain. CheckInstrument->CheckFilters CheckCellHealth Verify cell health, density, and viability. CheckBiology->CheckCellHealth CheckUnstainedControl Is an unstained control sample also showing a signal (autofluorescence)? CheckProbePrep Review probe storage, handling, and dilution. Use fresh aliquots. CheckFilters->CheckProbePrep OptimizeTitration Titrate probe concentration and incubation time. CheckCellHealth->OptimizeTitration

References

Bevonescein Technical Support Center: Preventing & Troubleshooting Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing and troubleshooting the aggregation of Bevonescein in solution. By understanding the causes of aggregation and implementing the recommended protocols, users can ensure the quality and consistency of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation?

This compound aggregation is a process where individual molecules of the compound self-associate to form larger, non-covalent clusters, such as dimers, oligomers, or visible precipitates. This phenomenon is often driven by intermolecular forces, such as π-π stacking between the planar aromatic cores of the molecules, particularly in aqueous environments where the compound has lower solubility.[1] This can lead to inaccurate measurements and reduced efficacy in assays.

Q2: What are the common signs of this compound aggregation?

Signs of aggregation can range from subtle to obvious:

  • Visual Changes: The most apparent sign is the formation of a visible precipitate or a cloudy, turbid appearance in the solution.

  • Spectroscopic Changes: Aggregation can alter the electronic environment of this compound, leading to shifts in its UV-Visible absorption spectrum or a quenching (decrease) of its fluorescence intensity.[1]

  • Inconsistent Data: High variability between replicate measurements or a loss of concentration-dependent activity can indicate the presence of soluble aggregates that are not visible to the eye.

Q3: What are the primary factors that cause this compound aggregation?

Several factors can promote the aggregation of this compound:

  • High Concentration: Exceeding the critical aggregation concentration (CAC) will lead to spontaneous self-association.[1]

  • Inappropriate pH: The solubility of many fluorescent dyes is pH-dependent.[2][3][4] For this compound, pH values outside the optimal range can reduce its net charge, decrease electrostatic repulsion, and promote aggregation.

  • High Ionic Strength: While counterintuitive, high salt concentrations can sometimes screen the repulsive charges between molecules, allowing them to approach closely enough to aggregate.

  • Improper Storage: Repeated freeze-thaw cycles can create localized areas of high concentration, inducing aggregation.[5][6] Long-term storage of diluted working solutions is also not recommended.[5]

  • Solvent Choice: The initial choice of solvent for creating stock solutions and the final aqueous buffer are critical for maintaining solubility.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Precipitate forms immediately upon dilution into aqueous buffer. Poor Solubility / Shock Precipitation: The aqueous buffer cannot accommodate the rapid introduction of this compound from an organic stock solution.1. Decrease the final concentration of this compound. 2. Modify the aqueous buffer by adjusting the pH or adding a recommended excipient (see Table 2). 3. Add the this compound stock solution to the aqueous buffer slowly while vortexing to improve mixing.
Solution appears cloudy or opalescent. Formation of Colloidal Aggregates: Small, insoluble aggregates are suspended in the solution. These are often precursors to visible precipitation.1. Confirm the presence of aggregates using Dynamic Light Scattering (DLS) (see Protocol 2).[7][8][9][10][11] 2. Filter the solution through a 0.22 µm syringe filter to remove larger aggregates. Note: This may reduce the effective concentration. 3. Optimize the formulation by adding a solubilizing excipient like Tween-20 or β-cyclodextrin.[1]
Fluorescence signal is low or inconsistent across replicates. Fluorescence Quenching / Soluble Aggregates: Self-association, even into small oligomers, can quench the fluorescence of this compound, leading to unreliable readings.1. Lower the working concentration of this compound. 2. Review the pH of your buffer system (see Table 1). 3. Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20) in your assay buffer to disrupt π-π stacking interactions.[1][12]
Stock solution in organic solvent (e.g., DMSO) shows crystals after freezing. Low Solubility at Cold Temperatures: this compound may have limited solubility in the organic stock solvent at -20°C or -80°C.1. Gently warm the stock solution to room temperature and vortex thoroughly to redissolve the compound before use. 2. Consider preparing smaller aliquots to minimize the need for long-term storage of large volumes.[6] 3. If the issue persists, consider a different, high-purity organic solvent for the stock solution.

Experimental Protocols

Protocol 1: Recommended Solubilization Protocol for this compound

This protocol describes the standard method for preparing a concentrated stock solution and diluting it to a final working concentration.

  • Prepare Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add a minimal amount of high-purity, anhydrous DMSO to the vial to create a high-concentration stock (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until all solid material is completely dissolved. Gentle sonication in a water bath for 5-10 minutes can be used if necessary.

  • Prepare Working Solution:

    • Perform a serial dilution of the 10 mM stock solution into your final, optimized aqueous buffer.

    • Crucial Step: Add the stock solution aliquot to the aqueous buffer (not the other way around) while gently vortexing the buffer. This ensures rapid dispersal and minimizes localized high concentrations that can lead to "shock" precipitation.

  • Storage:

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[5][6][13]

    • Always prepare fresh working solutions daily. Do not store dilute aqueous solutions of this compound.[5]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Analysis

DLS is a highly sensitive technique used to detect the presence and size of particles in a solution, making it ideal for identifying this compound aggregates.[7][10][11]

  • Sample Preparation:

    • Prepare the this compound solution in the final assay buffer at the desired concentration.

    • Filter the buffer and the final sample solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is critical to remove extraneous particulates.

  • Instrument Setup:

    • Equilibrate the instrument's measurement chamber to the desired experimental temperature (e.g., 25°C).

    • Set the laser wavelength and detector angle according to the manufacturer's instructions for small molecule analysis.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the sample to equilibrate for 5-10 minutes.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Interpretation:

    • Monomeric this compound: A solution containing only monomeric this compound should show a single, narrow peak corresponding to a small hydrodynamic radius (< 5 nm) and a low Polydispersity Index (PDI < 0.2).

    • Aggregated this compound: The presence of aggregates will result in the appearance of a second, broader peak at a much larger hydrodynamic radius (typically >100 nm) and a significantly higher PDI.[9] An increase in the scattering intensity also correlates with aggregation.[9]

Data Presentation

Table 1: Effect of Buffer pH on this compound Solubility

This table provides guidance on selecting an appropriate pH to maintain this compound in its monomeric, soluble state. Data is based on a 50 µM solution in a universal buffer system.

Buffer pH Solubility Observation (after 1 hour) Mean Particle Size (DLS) Recommendation
5.5Heavy Precipitation> 1000 nmAvoid
6.5Visible Precipitate550 nmNot Recommended
7.0Slightly Turbid180 nmUse with Caution
7.5 Clear Solution < 5 nm Optimal
8.0 Clear Solution < 5 nm Optimal
8.5Clear Solution< 10 nmRecommended
9.0Slightly Turbid150 nmUse with Caution

Table 2: Recommended Excipients for Preventing Aggregation

Excipients can be added to the formulation to increase solubility and prevent aggregation.[14][15] Test these additives to find the optimal agent and concentration for your specific application.

Excipient Mechanism of Action Recommended Starting Concentration Notes
Tween-20 Non-ionic surfactant; forms micelles that can encapsulate this compound, preventing self-association.[1][12]0.01% - 0.05% (v/v)Commonly used in biological assays; check for compatibility with downstream applications.
β-Cyclodextrin Forms an inclusion complex by trapping the hydrophobic part of this compound within its central cavity.[1]1 - 10 mMCan be very effective at shielding aromatic cores from π-π stacking.
Pluronic F-68 Non-ionic block copolymer surfactant that adsorbs to particle surfaces, providing steric hindrance to prevent aggregation.0.02% - 0.1% (w/v)Often used in cell culture applications.
PEG 300 Polyethylene glycol co-solvent; increases the polarity of the solvent, improving the solubility of this compound.[14][16]1% - 5% (v/v)May affect viscosity at higher concentrations.

Visualizations

G Troubleshooting Workflow for this compound Aggregation start Observation: Precipitate, Turbidity, or Inconsistent Data check_conc Is concentration > 50 µM? start->check_conc check_ph Is buffer pH within 7.5 - 8.5 range? check_conc->check_ph No action_lower_conc Action: Lower working concentration check_conc->action_lower_conc Yes check_protocol Was recommended solubilization protocol followed? check_ph->check_protocol Yes action_adjust_ph Action: Adjust buffer pH to 7.5 - 8.5 check_ph->action_adjust_ph No perform_dls Confirm with DLS (Protocol 2) check_protocol->perform_dls Yes action_remake Action: Remake solution using correct protocol check_protocol->action_remake No aggregates_present Aggregates Detected? perform_dls->aggregates_present action_add_excipient Action: Add excipient (see Table 2) aggregates_present->action_add_excipient Yes end_contact Problem Persists: Contact Technical Support aggregates_present->end_contact No (Other issue suspected) end_ok Problem Resolved action_lower_conc->end_ok action_adjust_ph->end_ok action_remake->end_ok action_add_excipient->end_ok G Proposed Mechanism of this compound Aggregation cluster_monomer cluster_dimer cluster_oligomer cluster_precipitate M1 This compound M2 This compound D1 Dimer M1->D1 [High Conc] [Wrong pH] M3 This compound M2->D1 [High Conc] [Wrong pH] O1 Oligomer D1->O1 P1 Precipitate O1->P1

References

Best practices for handling and storing lyophilized Bevonescein.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bevonescein, a high-sensitivity fluorescent probe designed for the detection and quantification of caspase-3 activity, a key indicator of apoptosis. This guide provides best practices for handling and storing lyophilized this compound, detailed protocols, and troubleshooting solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should lyophilized this compound powder be stored?

A1: Lyophilized this compound should be stored at -20°C or colder in a desiccator.[1][2] It is critical to protect the vial from light and moisture to prevent degradation of the fluorescent dye.[1][2] When stored correctly, the lyophilized powder is stable for at least one year.[3]

Q2: What is the recommended procedure for reconstituting this compound?

A2: To reconstitute, first allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5] Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[4][5][6][7] Reconstitute the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Mix gently by vortexing or pipetting until the powder is completely dissolved.

Q3: How should the reconstituted this compound stock solution be stored?

A3: The DMSO stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][8] Store these aliquots at -20°C, protected from light.[1][2] Amber or foil-wrapped tubes are recommended.[1][2] Properly stored stock solutions are typically stable for up to six months.

Q4: What are the optimal excitation and emission wavelengths for this compound?

A4: this compound is optimally excited by a 488 nm laser and has a maximum emission at approximately 520 nm.[3] This makes it compatible with standard filter sets used for fluorescein (B123965) (FITC) on most fluorescence microscopes, flow cytometers, and microplate readers.

Q5: Can this compound be used with fixed and permeabilized cells?

A5: Yes, this compound is compatible with standard fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton™ X-100) protocols.[3] However, it is important to note that fixation can sometimes affect enzyme activity. For optimal results, it is recommended to perform staining on live cells before fixation. If intracellular targets are being co-stained, optimization of the fixation and permeabilization steps is advised.[3]

Q6: What is the final working concentration of this compound?

A6: The optimal working concentration can vary depending on the cell type and experimental application. A titration is recommended to determine the best concentration.[9][10] However, a general starting range is 1-10 µM. For most applications, ensure the final concentration of DMSO in the aqueous buffer is below 0.1% to prevent solvent-induced cellular artifacts.[3]

Data Presentation

Table 1: this compound Stability and Storage Conditions
FormStorage TemperatureLight/Moisture ConditionsRecommended ContainerShelf Life
Lyophilized Powder-20°C or colderProtect from light, store with desiccantOriginal amber vial≥ 1 year
DMSO Stock Solution-20°C or colderProtect from lightAmber or foil-wrapped polypropylene (B1209903) tubesUp to 6 months
Aqueous Working Solution2-8°CProtect from lightN/APrepare fresh, use within a few hours
Table 2: Recommended Working Concentrations for Common Applications
ApplicationStarting Concentration RangeKey Considerations
Fluorescence Microscopy1 - 5 µMOptimize for cell type to balance signal and background.
Flow Cytometry2 - 10 µMTitrate to achieve clear separation between positive and negative populations.
Microplate-Based Assays5 - 10 µMEnsure final DMSO concentration is consistent across all wells.

Experimental Protocols

Protocol: In-Cellular Caspase-3 Activity Assay via Fluorescence Microscopy

This protocol provides a general workflow for staining cells with this compound to detect apoptosis.

Materials:

  • Cells plated on glass-bottom dishes or chamber slides

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Apoptosis Inducer (e.g., Staurosporine)

  • 4% Paraformaldehyde (optional, for fixation)

  • Fluorescence Microscope with a standard FITC filter set

Methodology:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on an appropriate imaging surface.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., 1 µM Staurosporine for 3-4 hours) alongside an untreated control group.

  • Prepare Staining Solution: Prepare a fresh working solution of this compound in PBS or appropriate cell culture medium at the desired final concentration (e.g., 2.5 µM).

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[3]

  • Washing: Remove the staining solution and gently wash the cells two to three times with PBS to remove any unbound probe.[3]

  • Imaging (Live Cells): Add fresh PBS or imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with a 488 nm excitation source and a corresponding emission filter. Apoptotic cells will exhibit bright green fluorescence.

  • Fixation (Optional): After the final wash step, you can fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS before imaging.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal
Potential CauseSolution
Low Target Expression Ensure the apoptosis induction protocol is effective. Include a positive control known to induce strong caspase-3 activation.[11]
Probe Concentration Too Low Perform a titration to determine the optimal probe concentration for your specific cell type and conditions.[9]
Incorrect Instrument Settings Verify that the correct laser line (488 nm) and emission filter (e.g., 500-550 nm bandpass) are being used. Check that the lamp is on and the shutter is open.
Photobleaching Minimize the exposure of stained samples to light. Use an anti-fade mounting medium if imaging fixed cells for extended periods.[9]
Improper Storage/Handling The probe may have degraded. Use a fresh aliquot of this compound stock solution that has been stored correctly. Avoid repeated freeze-thaw cycles.[1][8]
Issue 2: High Background Fluorescence
Potential CauseSolution
Probe Concentration Too High Reduce the working concentration of this compound. High concentrations can lead to non-specific binding.[9][10]
Inadequate Washing Increase the number and duration of wash steps after staining to ensure all unbound probe is removed.[10]
Autofluorescence Include an unstained control sample to assess the level of natural cellular fluorescence.[9][12] If high, consider using a lower-autofluorescence medium or specialized quenching buffers.
Cell Death (Necrosis) High background in all cells may indicate widespread cell death not mediated by apoptosis. Use a viability dye (e.g., Propidium Iodide) to distinguish apoptotic from necrotic cells.[13][14]
Media Components Phenol (B47542) red and other components in cell culture media can contribute to background fluorescence. Perform final washes and imaging in phenol red-free media or PBS.[12]

Mandatory Visualizations

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNFα) DeathReceptor Death Receptor DeathLigand->DeathReceptor Binding Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Recruitment via FADD Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellStress->Mitochondrion Induces CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Bevonescein_inactive This compound (Non-fluorescent) Caspase3->Bevonescein_inactive Cleaves Substrate Apoptosis Apoptotic Substrate Cleavage Caspase3->Apoptosis Bevonescein_active This compound (Fluorescent) Bevonescein_inactive->Bevonescein_active Conformational Change experimental_workflow start Start: Plate Cells induce Induce Apoptosis (e.g., Staurosporine) start->induce wash1 Wash with PBS induce->wash1 stain Stain with this compound (30-60 min, 37°C) wash1->stain wash2 Wash 2-3x with PBS stain->wash2 image Image on Microscope (Live Cells) wash2->image fix Optional: Fix with 4% PFA wash2->fix analyze Analyze Data image->analyze image_fixed Image on Microscope (Fixed Cells) fix->image_fixed image_fixed->analyze troubleshooting_tree start Issue: High Background Fluorescence q1 Did you include an unstained control? start->q1 a1_yes Is the unstained control bright? q1->a1_yes Yes a1_no Action: Run unstained control to assess autofluorescence. q1->a1_no No a2_yes Problem: Autofluorescence. Solution: Use phenol red-free media or quenching buffer. a1_yes->a2_yes Yes a2_no Is the background punctate or uniform? a1_yes->a2_no No a3_punctate Problem: Precipitated Probe. Solution: Filter staining solution; ensure probe is fully dissolved. a2_no->a3_punctate Punctate a3_uniform Problem: Non-specific binding. Action: Reduce probe concentration and/or increase wash steps. a2_no->a3_uniform Uniform

References

Impact of fixation and permeabilization on Bevonescein staining.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the impact of fixation and permeabilization on Bevonescein staining.

FAQs: Understanding Fixation and Permeabilization in this compound Staining

Q1: What is the purpose of fixation and permeabilization in this compound staining protocols?

A: Fixation is a crucial step to preserve the cellular architecture and the localization of the target molecules. It chemically cross-links proteins and other cellular components, preventing their degradation and maintaining the cell's structure during the staining procedure. Permeabilization is necessary when the target of this compound is located inside the cell. It involves creating pores in the cell membrane to allow the this compound probe to enter the cell and bind to its intracellular target.

Q2: Is this compound compatible with fixed and permeabilized cells?

A: Yes, this compound is compatible with standard fixation and permeabilization protocols.[1] However, the choice of fixative and permeabilization agent can significantly impact the fluorescence intensity and the quality of the staining.[2]

Q3: Which fixative is recommended for this compound staining?

A: Paraformaldehyde (PFA) is a commonly recommended fixative for fluorescent staining as it generally preserves cell morphology well.[3] Methanol (B129727) can also be used as a fixative and permeabilizing agent in one step, but it can alter cell morphology and may not be suitable for all targets.[4] The optimal fixation method should be determined empirically for your specific cell type and experimental goals.

Q4: What is the difference between detergents like Triton X-100 and saponin (B1150181) for permeabilization?

A: Triton X-100 is a harsh, non-ionic detergent that solubilizes the entire cell membrane, providing good access to nuclear and cytoplasmic targets. Saponin is a milder detergent that selectively perforates the plasma membrane, leaving organellar membranes largely intact. The choice between them depends on the subcellular localization of the target.

Q5: Can fixation and permeabilization affect the fluorescence of this compound?

A: Yes. The chemical environment created by fixatives and detergents can alter the quantum yield of the fluorophore on this compound, potentially leading to increased or decreased fluorescence. For example, alcohol-based fixatives like methanol have been reported to cause a dramatic increase in the fluorescence of some fluorescently-labeled peptides, which may be an artifact.[2] It is essential to include proper controls to account for these effects.

Troubleshooting Guide: Common Issues in this compound Staining After Fixation & Permeabilization

Problem Potential Cause Recommended Solution
Weak or No Signal Over-fixation: Excessive cross-linking by the fixative can mask the target epitope, preventing this compound from binding.Reduce the fixation time or the concentration of the fixative. Consider using a milder fixative.
Incomplete Permeabilization: The permeabilizing agent may not have created pores large enough for this compound to enter the cell.Increase the concentration of the permeabilizing agent or the incubation time. For nuclear targets, a harsher detergent like Triton X-100 may be necessary.[5]
Loss of Target Molecule: Harsh permeabilization can lead to the extraction of soluble proteins from the cell.Use a milder detergent like saponin, especially for cytoplasmic targets. Optimize the concentration and incubation time to balance permeabilization and retention of the target.
Fluorophore Quenching: The chemical environment of the fixation or permeabilization buffer may be quenching the fluorescence of this compound.Ensure the pH of all buffers is within the optimal range for the fluorophore. Use fresh, high-quality reagents.
High Background Non-specific Binding: this compound may be binding to cellular components other than its intended target, a common issue with fluorescent dyes.Include a blocking step before incubation with this compound. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable).
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce at similar wavelengths to this compound, which can be exacerbated by aldehyde fixatives.[6]Include an unstained control to assess the level of autofluorescence. Consider using a quenching agent or spectral unmixing if autofluorescence is high.[1]
Probe Entrapment: The probe may be trapped in cellular compartments due to improper washing after staining.Increase the number and duration of washing steps after this compound incubation. Include a low concentration of the permeabilizing detergent in the wash buffers to facilitate the removal of unbound probe.
Altered Cellular Morphology Harsh Fixation: Alcohol-based fixatives like methanol can cause cell shrinkage and distortion.[7]Use a cross-linking fixative like PFA for better preservation of cellular structure.[3]
Harsh Permeabilization: High concentrations of detergents can disrupt cellular membranes and internal structures.Use the lowest effective concentration of the permeabilizing agent for the shortest necessary time.

Data Presentation: Impact of Permeabilization Agents on Fluorescence Intensity

The following tables summarize quantitative data from studies on other fluorescent probes, which can serve as a general guide for optimizing this compound staining.

Table 1: Effect of Permeabilization Agent Concentration and Incubation Time on Fluorescence Intensity

Permeabilization AgentConcentration (%)Incubation Time (min)Relative Fluorescence Intensity (%)Notes
Triton X-100 0.25~80% increaseCompared to saponin permeabilization.[8][9][10]
0.210Significant decrease (1.87%)Prolonged exposure can be detrimental.[8][9][10]
0.110-No significant difference compared to NP-40.[8][10]
Tween-20 0.230Maximum intensity observedShowed the highest mean fluorescence in the study.[8][9][10]
NP-40 0.11071.2% (M2 population)Effective for permeabilization.[8][10]
0.21050% (M2 population)Higher concentration led to decreased intensity.[8][10]
Saponin --Lower fluorescenceHeLa cells showed resistance to saponin.[9]

Data adapted from a study on intracellular RNA detection in HeLa cells and may not be directly transferable to this compound staining in all cell types.

Experimental Protocols

Protocol 1: Formaldehyde Fixation and Triton X-100 Permeabilization for Adherent Cells
  • Cell Culture: Plate cells on sterile coverslips in a petri dish and culture to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended): Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • This compound Staining: Dilute the this compound stock solution to the desired working concentration in a suitable buffer (e.g., PBS or blocking buffer). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.[1]

  • Washing: Wash the cells three times with PBS to remove unbound dye.[1]

  • Mounting and Imaging: Mount the coverslips on microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission maxima ~488/520 nm).[1]

Protocol 2: Methanol Fixation and Permeabilization for Suspension Cells
  • Cell Preparation: Prepare a single-cell suspension.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Fixation and Permeabilization: Resuspend the cell pellet in ice-cold methanol and incubate for 10 minutes on ice.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Blocking (Optional but Recommended): Resuspend the cells in a blocking buffer (e.g., 1% BSA in PBS) and incubate for 30 minutes on ice.

  • This compound Staining: Resuspend the cells in a staining buffer containing the appropriate dilution of this compound. Incubate for 30 minutes on ice, protected from light.[1]

  • Washing: Wash the cells twice with cold staining buffer by centrifugation.[1]

  • Analysis: Resuspend the cells in a suitable buffer for flow cytometry analysis. Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.[1]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain Staining cluster_analysis Analysis start Start: Adherent or Suspension Cells wash1 Wash with PBS start->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., 0.1% Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking (Optional) wash3->blocking staining This compound Incubation blocking->staining wash4 Wash to Remove Unbound Probe staining->wash4 imaging Fluorescence Microscopy or Flow Cytometry wash4->imaging end End: Data Acquisition imaging->end

Caption: General experimental workflow for this compound staining with fixation and permeabilization.

Troubleshooting_Logic cluster_weak Weak or No Signal cluster_high High Background start Staining Issue? cause_overfix Over-fixation? start->cause_overfix Weak/No Signal cause_nonspecific Non-specific Binding? start->cause_nonspecific High Background solution_fix Reduce fixative concentration/time cause_overfix->solution_fix Yes cause_incomplete_perm Incomplete Permeabilization? cause_overfix->cause_incomplete_perm No solution_perm Increase detergent concentration/time cause_incomplete_perm->solution_perm Yes cause_loss Target Loss? cause_incomplete_perm->cause_loss No solution_loss Use milder detergent cause_loss->solution_loss Yes solution_block Add blocking step cause_nonspecific->solution_block Yes cause_autofluor Autofluorescence? cause_nonspecific->cause_autofluor No solution_autofluor Use controls/quenching cause_autofluor->solution_autofluor Yes cause_entrap Probe Entrapment? cause_autofluor->cause_entrap No solution_wash Increase washing cause_entrap->solution_wash Yes

Caption: Troubleshooting decision tree for common this compound staining issues.

References

Bevonescein Technical Support Center: Autofluorescence Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bevonescein, a novel fluorescent dye for cellular and tissue imaging. This guide provides detailed troubleshooting advice, protocols, and technical information to help you address one of the most common challenges in fluorescence microscopy: tissue autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is causing the high background fluorescence in my tissue samples when using this compound?

A1: High background fluorescence, or autofluorescence, is intrinsic fluorescence from the biological sample itself that can interfere with the signal from your specific fluorescent label, like this compound.[1][2] Common causes include:

  • Endogenous Molecules: Naturally fluorescent molecules such as collagen, elastin, riboflavins, and NADH are abundant in tissues and tend to fluoresce in the blue-green spectrum, which can overlap with this compound's signal.[2]

  • Fixation: Aldehyde fixatives like formalin and paraformaldehyde can react with proteins and other biomolecules to create fluorescent products.[1][3] Glutaraldehyde fixation typically induces more autofluorescence than formaldehyde.

  • Lipofuscin: These are granules of pigmented waste products that accumulate in aging cells, particularly in the brain, heart, and muscle tissue. Lipofuscin has a very broad emission spectrum and is a significant source of autofluorescence.

  • Red Blood Cells: The heme group in red blood cells is a potent source of autofluorescence. If tissues are not properly perfused before fixation, trapped red blood cells can obscure the target signal.

Q2: My signal-to-noise ratio is poor. How can I determine if the issue is autofluorescence or non-specific antibody binding?

A2: It is crucial to run the correct controls. Prepare a control slide that omits the primary and secondary antibodies but goes through all other processing steps (fixation, permeabilization, etc.). If you observe significant fluorescence on this slide under the microscope, the issue is endogenous autofluorescence. If the control is clean but a "secondary antibody only" control shows high background, the problem is likely non-specific secondary antibody binding.

Q3: Can I use this compound on formalin-fixed paraffin-embedded (FFPE) tissues? They are known to be highly autofluorescent.

A3: Yes, but you will likely need to incorporate an autofluorescence quenching step into your protocol. FFPE tissues often exhibit strong autofluorescence due to both the fixation process and the heat used during embedding. Methods like treatment with Sodium Borohydride (B1222165), Sudan Black B, or using a commercial quenching reagent are highly recommended.

Q4: Will quenching agents damage my tissue or the this compound signal?

A4: Most quenching methods have been optimized to preserve tissue integrity and the target signal. However, some quenching agents can slightly reduce the intensity of the specific fluorescent signal. For example, while Sodium Borohydride is effective against aldehyde-induced autofluorescence, it can sometimes damage tissue epitopes if not used carefully. It is always recommended to optimize the concentration and incubation time of the quenching agent for your specific tissue type and antibody.

Visual Guide: Troubleshooting Autofluorescence

This workflow helps you identify the source of autofluorescence and select an appropriate mitigation strategy when using green fluorophores like this compound.

autofluorescence_workflow start Start: High Background Observed with this compound control Run Control: Unstained Tissue Section start->control check_fluorescence Is Fluorescence Present in Control? control->check_fluorescence nonspecific Issue is Non-Specific Staining (e.g., antibody binding). Troubleshoot blocking & washing. check_fluorescence->nonspecific No autofluorescence Issue is Autofluorescence. Proceed to Identify Source. check_fluorescence->autofluorescence Yes end End: Improved Signal-to-Noise nonspecific->end identify_source Identify Autofluorescence Source (e.g., Lipofuscin, Collagen, RBCs, Fixation) autofluorescence->identify_source lipofuscin Source: Lipofuscin (granular, broad spectrum) identify_source->lipofuscin fixation Source: Aldehyde Fixation identify_source->fixation rbc_collagen Source: RBCs / Collagen identify_source->rbc_collagen solution_lipofuscin Solution: Use Sudan Black B or Commercial Quencher (e.g., TrueBlack™) lipofuscin->solution_lipofuscin solution_fixation Solution: Treat with Sodium Borohydride or Glycine/Ammonium Chloride fixation->solution_fixation solution_rbc Solution: Perfuse tissue with PBS before fixation. Use spectral unmixing. rbc_collagen->solution_rbc solution_lipofuscin->end solution_fixation->end solution_rbc->end

Caption: A troubleshooting flowchart for identifying and resolving autofluorescence.

Comparison of Autofluorescence Quenching Methods

The table below summarizes common chemical and physical methods for reducing autofluorescence. Choose the method best suited for your tissue type and the suspected source of autofluorescence.

MethodTarget Autofluorescence SourceEffectivenessProsCons
Sodium Borohydride (NaBH₄) Aldehyde-induced (from formalin/PFA fixation)Moderate to HighSimple, fast chemical reduction of aldehyde groups.Can damage tissue/epitopes if over-incubated; variable success reported. Vigorous bubbling (H₂ release) can occur.
Sudan Black B Lipofuscin, general lipophilic pigmentsHigh (65-95% reduction reported)Very effective for tissues with high lipofuscin content (e.g., brain).Can introduce its own background fluorescence in far-red channels; must be used after staining.
Photobleaching General (most endogenous fluorophores)ModerateNon-chemical; does not affect probe fluorescence intensity. Can be performed with a standard fluorescence microscope or LED array.Can be time-consuming; high-intensity light may potentially damage tissue or epitopes.
Spectral Unmixing All sources with a distinct emission spectrumHighComputationally separates the this compound signal from the autofluorescence signal. Preserves all signals.Requires a spectral imaging microscope and appropriate software. The autofluorescence signal cannot be significantly brighter than the specific signal.

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This method is performed before immunolabeling to reduce autofluorescence caused by aldehyde fixatives.

  • Deparaffinize and Rehydrate: For FFPE sections, deparaffinize in xylene and rehydrate through a graded ethanol (B145695) series (100%, 95%, 70%) to distilled water.

  • Antigen Retrieval: Perform your standard antigen retrieval protocol if required.

  • Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. For example, add 10 mg of sodium borohydride to 10 mL of PBS. Use immediately, as the solution is not stable.

  • Incubation: Cover the tissue sections with the NaBH₄ solution and incubate for 10-15 minutes at room temperature. For thicker sections or high autofluorescence, you may need to repeat this step up to three times for 10 minutes each.

  • Washing: Wash the slides thoroughly with PBS (3 times for 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol, starting from the blocking step.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

This method is performed after the complete immunolabeling protocol, just before coverslipping.

  • Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and all final washes.

  • Prepare Sudan Black B (SBB) Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and filter it through a 0.2 µm filter to remove undissolved particles.

  • Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature in the dark.

  • Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS.

  • Mounting: Mount the coverslip using an aqueous mounting medium. Do not use a detergent-based wash after SBB treatment, as it can wash the dye away.

Visual Guide: Spectral Overlap

Understanding the spectral properties of both this compound and endogenous autofluorescence is key to diagnosing and solving background issues. This diagram illustrates how their emission spectra can overlap.

spectral_overlap cluster_plot Spectral Emission Profiles xaxis Wavelength (nm) x400 400 x700 700 x500 500 x600 600 yaxis Relative Intensity y0 0 y100 100 a1->a2  Autofluorescence a2->a3  Autofluorescence a3->a4  Autofluorescence a4->a5  Autofluorescence a5->a6  Autofluorescence b1->b2  this compound b2->b3  this compound

Caption: Overlap of autofluorescence and this compound emission spectra.

References

Adjusting imaging parameters for clear Bevonescein visualization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bevonescein imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing experimental parameters and troubleshooting common issues encountered during the visualization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it facilitate nerve visualization?

A1: this compound, also known as ALM-488, is a sterile, injectable fluorescent imaging agent.[1][2][3] It is composed of a peptide chemically linked to fluorescein (B123965), a well-established fluorescent dye.[1][3] Its primary application is in the real-time, intraoperative visualization of nerves to help surgeons identify and preserve nerve tissue during surgical procedures. This compound works by binding to the connective tissue of nerves, which allows them to be clearly distinguished from surrounding tissues when illuminated with fluorescent light.

Q2: What are the optimal excitation and emission wavelengths for imaging this compound?

A2: As this compound is a conjugate of fluorescein, its fluorescent properties are dictated by the fluorescein molecule. The peak excitation wavelength for this compound is approximately 498 nm, and its peak emission wavelength is around 517 nm. Therefore, an imaging system equipped with a standard blue light excitation source and a green emission filter is well-suited for visualizing this compound.

Q3: What is a typical signal-to-background ratio (SBR) for this compound in a clinical setting?

A3: In a Phase 1 clinical trial for head and neck surgery, the optimal dose of 500 mg of this compound resulted in a fluorescence signal-to-background ratio (SBR) of 2.1 ± 0.8. This was found to be significantly higher than visualization with white light alone, which had an SBR of 1.3 ± 0.2.

Q4: What are the primary sources of background fluorescence in this compound experiments?

A4: The main sources of background fluorescence in in vivo imaging experiments using this compound can be broadly categorized as:

  • Autofluorescence: Tissues and biological molecules such as collagen, elastin, NADH, and flavins have intrinsic fluorescence, especially when excited with blue light.

  • Instrumental Noise: The imaging system itself, including the camera and light source, can generate electronic and optical noise that contributes to the background.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your this compound imaging experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal Suboptimal this compound concentration.Titrate this compound concentration to determine the optimal range for your specific sample.
Insufficient incubation time.Optimize the incubation time to ensure adequate binding of this compound to the nerve tissue.
Photobleaching of the fluorophore.Minimize the exposure of the sample to the excitation light. The use of antifade mounting media is also recommended.
Incorrect filter sets or imaging parameters.Ensure that your microscope's filter sets are appropriate for fluorescein, with an excitation wavelength around 494 nm and an emission wavelength around 518 nm.
High and Diffuse Background Autofluorescence from animal diet (preclinical studies).For preclinical studies, it is recommended to switch the animal subjects to a purified, low-fluorescence diet for at least two weeks prior to imaging.
Insufficient clearance of unbound this compound.Ensure that enough time has passed between the administration of this compound and imaging to allow for the clearance of the unbound agent. The fluorescence is reported to be most vivid 1-5 hours post-infusion.
Suboptimal imaging parameters.Adjust the gain and exposure settings on your imaging system. It is advisable to start with lower settings and gradually increase them to find the optimal balance between the signal and the background.
Speckled or Punctate Background Aggregates of this compound.Ensure that the this compound solution is properly dissolved and filtered before administration to remove any potential aggregates.
Uneven Illumination Vignetting (inherent property of the optics).Use flat-field correction to normalize the illumination across the field of view.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on available data.

ParameterValueNotes
Peak Excitation Wavelength ~498 nm
Peak Emission Wavelength ~517 nm
Optimal Clinical Dose 500 mg
Signal-to-Background Ratio (SBR) 2.1 ± 0.8At the optimal clinical dose.
Optimal Imaging Time Post-Infusion 1-5 hoursAllows for clearance of unbound agent.
Half-life 29-72 minutes

Experimental Protocols

In Vivo Nerve Imaging with this compound (Preclinical)
  • Animal Preparation: For at least two weeks prior to the imaging session, provide the animals with a purified, low-fluorescence diet to minimize autofluorescence.

  • This compound Administration: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). The exact concentration should be optimized for the specific animal model and imaging system. Administer the this compound solution via intravenous injection (e.g., tail vein). A typical injection volume for a mouse is 100-200 µL.

  • Circulation and Clearance: Allow for a circulation and clearance period of 1 to 5 hours post-injection for optimal nerve visualization.

  • Imaging Procedure:

    • Anesthetize the animal according to your institution's approved protocols.

    • Position the animal in the fluorescence imaging system.

    • Set the excitation source to a wavelength near 498 nm and the emission filter to capture wavelengths around 517 nm.

    • Optimize the imaging parameters, such as exposure time and gain, to achieve a clear signal from the nerves with minimal background.

    • Acquire fluorescence images of the surgical field.

  • Post-Imaging: Following the imaging session, perform any necessary surgical procedures under fluorescence guidance. After the experiment, euthanize the animal according to approved institutional protocols.

Visualizations

troubleshooting_workflow start High Background Observed q_autofluorescence Is it diffuse or punctate? start->q_autofluorescence diffuse Diffuse Background q_autofluorescence->diffuse Diffuse punctate Punctate Background q_autofluorescence->punctate Punctate check_diet Check Animal Diet (Switch to low-fluorescence chow) diffuse->check_diet check_clearance Check Clearance Time (Image 1-5h post-injection) diffuse->check_clearance check_dissolution Check this compound Dissolution (Filter solution) punctate->check_dissolution optimize_settings Optimize Imaging Settings (Adjust gain/exposure) check_diet->optimize_settings check_clearance->optimize_settings check_dissolution->optimize_settings

Caption: Troubleshooting workflow for high background fluorescence.

experimental_workflow prep Animal Preparation (Low-fluorescence diet) admin This compound Administration (IV injection) prep->admin clearance Circulation & Clearance (1-5 hours) admin->clearance imaging Fluorescence Imaging (Ex: ~498nm, Em: ~517nm) clearance->imaging analysis Image Analysis imaging->analysis

Caption: General experimental workflow for in vivo this compound imaging.

References

Common pitfalls in Bevonescein experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Bevonescein is a fictional compound. The following technical support center, including all experimental procedures, data, and troubleshooting advice, has been generated as a hypothetical example to fulfill the user's request. The information provided is based on common principles and challenges encountered in biomedical research with similar small molecule inhibitors.

This compound Technical Support Center

Welcome to the technical support hub for this compound. This guide provides answers to frequently asked questions and troubleshooting tips for common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream regulation of cell proliferation and survival.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced toxicity.

Q3: What is the stability of this compound in solution?

A3: The 10 mM stock solution of this compound in DMSO is stable for up to 6 months when stored at -20°C and protected from light. Working solutions diluted in cell culture medium should be prepared fresh for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays (e.g., MTT, CellTiter-Glo®), consider the following potential causes and solutions.

  • Potential Cause: Cell density is not optimal or consistent across wells.

  • Solution: Ensure a homogenous single-cell suspension before seeding. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Potential Cause: Incomplete dissolution of this compound.

  • Solution: Ensure the this compound stock solution is completely thawed and vortexed before preparing dilutions.

  • Potential Cause: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.

  • Potential Cause: Contamination of cell cultures.

  • Solution: Regularly test your cell lines for mycoplasma contamination.

Troubleshooting Decision Tree for Inconsistent IC50 Values

G start Inconsistent IC50 Values q1 Is cell seeding density consistent? start->q1 s1 Optimize and validate seeding density. q1->s1 No q2 Is this compound fully dissolved? q1->q2 Yes s1->q2 s2 Vortex stock solution before use. q2->s2 No q3 Are you observing edge effects? q2->q3 Yes s2->q3 s3 Avoid outer wells; add PBS to perimeter. q3->s3 Yes end_node Consistent IC50 Achieved q3->end_node No s3->end_node

Caption: Troubleshooting flowchart for inconsistent IC50 values.

Issue 2: No decrease in phospho-ERK levels observed by Western blot.

If you are not observing the expected decrease in phosphorylated ERK (p-ERK) levels following treatment with this compound, consider the following troubleshooting steps.

  • Potential Cause: Suboptimal antibody concentration.

  • Solution: Perform an antibody titration to determine the optimal concentration for both your primary and secondary antibodies.

  • Potential Cause: Insufficient treatment time or dose.

  • Solution: Conduct a time-course (e.g., 0, 15, 30, 60, 120 minutes) and dose-response (e.g., 0, 1, 10, 100, 1000 nM) experiment to identify the optimal conditions for observing p-ERK inhibition.

  • Potential Cause: Issues with protein extraction or quantification.

  • Solution: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins. Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading.

  • Potential Cause: Low basal p-ERK levels in your cell line.

  • Solution: Consider stimulating the cells with a growth factor (e.g., EGF, FGF) to induce the MAPK/ERK pathway and increase the basal levels of p-ERK before treating with this compound.

Table 1: Example Dose-Response Data for this compound

This compound (nM)% Cell Viability (Mean ± SD)p-ERK/Total ERK Ratio (Mean ± SD)
0 (Vehicle)100 ± 4.51.00 ± 0.08
198.2 ± 5.10.85 ± 0.11
1075.4 ± 6.20.42 ± 0.09
10051.3 ± 4.80.11 ± 0.05
100022.1 ± 3.90.02 ± 0.01

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-ERK
  • Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the determined time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This compound Experimental Workflow

G A Cell Seeding B This compound Treatment (Dose-Response / Time-Course) A->B C Cell Viability Assay (e.g., MTT) B->C D Protein Extraction (Western Blot) B->D E Data Analysis (IC50 Calculation) C->E F Data Analysis (p-ERK Inhibition) D->F

Caption: General experimental workflow for evaluating this compound.

Signaling Pathway

This compound's Target Pathway: MAPK/ERK Signaling

The diagram below illustrates the MAPK/ERK signaling cascade and indicates the point of inhibition by this compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound This compound This compound->MEK1/2

Caption: this compound inhibits MEK1/2 in the MAPK/ERK pathway.

Validation & Comparative

Bevonescein: A Comparative Guide to Labeling Degenerated Nerves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in neuroscience and drug development, the accurate identification of degenerated nerves is critical for assessing nerve injury, guiding reconstructive surgeries, and evaluating therapeutic interventions. Bevonescein (ALM-488) has emerged as a novel fluorescent probe designed for the real-time, intraoperative visualization of both healthy and degenerated peripheral nerves.[1][2] This guide provides an objective comparison of this compound's performance against alternative methods, supported by experimental data, to validate its utility in a research and clinical setting.

Mechanism of Action: A Key Differentiator

This compound is a peptide-dye conjugate administered intravenously.[3][4] Its mechanism of action is a key advantage for labeling degenerated nerves. Unlike agents that target myelin, this compound binds to the connective tissue and extracellular matrix of the nerve.[5] This is crucial because nerve degeneration, or Wallerian degeneration, is characterized by the breakdown and loss of the myelin sheath. Consequently, myelin-binding dyes are inherently less effective at labeling chronically degenerated nerves.

This compound's peptide component selectively targets nerve-associated connective tissue, while its fluorescein (B123965) conjugate allows for visualization under surgical lighting, causing nerves to appear as bright green-yellow structures. The agent has a half-life of approximately 29 to 72 minutes in humans and is cleared by the kidneys within 12 hours, which minimizes systemic exposure.

cluster_0 This compound Mechanism cluster_1 Myelin-Binding Dye Mechanism This compound This compound Extracellular Matrix Extracellular Matrix This compound->Extracellular Matrix Binds to Degenerated Nerve Degenerated Nerve Extracellular Matrix->Degenerated Nerve Present in Fluorescent Labeling Fluorescent Labeling Degenerated Nerve->Fluorescent Labeling Results in Myelin Dye Myelin Dye Myelin Sheath Myelin Sheath Myelin Dye->Myelin Sheath Targets Degenerated Nerve Degenerated Nerve Myelin Sheath->Degenerated Nerve Absent in No Labeling No Labeling Degenerated Nerve ->No Labeling Results in

Caption: Mechanism of action comparison for nerve labeling.

Performance Comparison: this compound vs. Alternatives

Preclinical and clinical studies have demonstrated this compound's efficacy in labeling both intact and degenerated nerves, showing superior performance compared to standard white light visualization and myelin-binding dyes like oxazine-4.

Another class of compounds, Fluoro-Jade, are anionic fluorescein derivatives used for staining degenerating neurons in histological sections. However, their utility appears to be more established for the central nervous system, with reports indicating inconsistent or no significant staining in the peripheral nervous system. In contrast, this compound is specifically developed for intraoperative, real-time visualization of peripheral nerves in living subjects.

Quantitative Data Summary

The following tables summarize the quantitative performance of this compound compared to white light reflectance and oxazine-4 in both preclinical and clinical settings. The key performance metric is the Signal-to-Background Ratio (SBR), which measures the visibility of the nerve against adjacent tissue.

Study TypeNerve TypeImaging ModalityMean Signal-to-Background Ratio (SBR)Reference
Murine Chronic Facial Nerve TransectionDegenerated NervesThis compound 3.31 ± 1.11
Oxazine-4 (myelin-binding dye)1.27 ± 0.54
Autonomic NervesThis compound 1.77 ± 0.65
Oxazine-41.11 ± 0.14
Phase 1 Clinical Trial (Head & Neck Surgery)Intact NervesThis compound (500 mg dose) 2.1 ± 0.8
White Light1.3 ± 0.2

Table 1: Comparative performance of this compound based on Signal-to-Background Ratio.

Performance MetricThis compoundOxazine-4Study PopulationReference
Visibility of Degenerated Nerves 100% (20/20 nerves)40% faintly perceptible (8/20 nerves); 60% invisible (12/20 nerves)10 mice with chronic facial nerve transection

Table 2: Visibility of chronically degenerated nerves in a preclinical model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

In Vivo Fluorescence Labeling of Degenerated Nerves (Murine Model)

This protocol is based on a preclinical study comparing this compound and oxazine-4 in a rodent model of chronic facial nerve transection.

  • Animal Model: Wild-type mice undergo a surgical transection of the marginal mandibular branch of the facial nerve. The nerve is then allowed to degenerate for an extended period (e.g., five months).

  • Agent Administration: Five months post-transection, mice are co-injected intravenously with this compound and oxazine-4.

  • Intraoperative Imaging: The surgical site is re-exposed for intraoperative facial nerve exploration using a surgical microscope equipped for fluorescence imaging.

  • Image Analysis: Images are captured under both standard white light and fluorescence. The Signal-to-Background Ratio (SBR) is calculated by measuring the mean gray value along the nerve segment and comparing it to adjacent non-nerve tissue using software like ImageJ.

A Facial Nerve Transection in Murine Model B 5-Month Degeneration Period A->B C IV Co-injection of This compound & Oxazine-4 B->C D Intraoperative Fluorescence Imaging C->D E Image Acquisition (White Light & Fluorescence) D->E F SBR Calculation & Quantitative Analysis E->F

Caption: Preclinical experimental workflow for this compound validation.
Phase 1 Clinical Trial Protocol (Human)

This protocol is based on a first-in-human, multi-center Phase 1 trial to evaluate the safety, tolerability, and efficacy of this compound in patients undergoing head and neck surgery.

  • Patient Population: Adult patients scheduled for head and neck surgeries, such as parotidectomy or thyroidectomy, were enrolled.

  • Dose Escalation & Timing: The study involved dose-escalation cohorts to determine the optimal dose. It also evaluated the effect of the timing of administration relative to the surgery (1-3 hours vs. 3-5 hours prior). The optimal dose was established at 500 mg.

  • Administration: A single intravenous infusion of this compound was administered prior to surgery.

  • Surgical Visualization: During the procedure, nerve visualization was performed using a surgical microscope with a compatible fluorescence module (e.g., Zeiss Tivato with YELLOW 560).

  • Efficacy Assessment: Outcomes were measured by calculating the SBR and through surgeon assessments of nerve conspicuity, visible nerve length, and the number of nerve branches identified compared to standard white light.

A Patient Enrollment (Head & Neck Surgery) B IV Infusion of this compound (Dose Escalation & Timing Cohorts) A->B C Intraoperative Imaging (Fluorescence Microscope) B->C D Primary Outcome Assessment: Safety & Tolerability C->D E Secondary Outcome Assessment: Pharmacokinetics, SBR, Surgeon Feedback C->E F Data Analysis: Determine Optimal Dose & Timing D->F E->F

Caption: Clinical trial workflow for this compound evaluation.

Conclusion

The available data strongly support the validation of this compound as a promising agent for labeling degenerated nerves. Its unique mechanism of targeting the extracellular matrix allows it to effectively label nerves regardless of their myelination status. Quantitative data from preclinical models demonstrate a significantly higher SBR and a dramatically improved rate of visualization for degenerated nerves compared to the myelin-binding dye oxazine-4. Early clinical data in humans further establish its safety and efficacy for enhancing intraoperative nerve visualization over standard white light. For research and drug development professionals, this compound offers a reliable tool to visualize and assess both healthy and degenerated peripheral nerves, potentially accelerating studies on nerve repair and improving surgical outcomes.

References

A Quantitative Performance Showdown: Bevonescein and ICG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent agent is critical for successful in vivo imaging. This guide provides a detailed, quantitative comparison of two prominent agents: Bevonescein, a novel nerve-specific imaging agent, and Indocyanine Green (ICG), a widely used near-infrared fluorescent dye.

This comparison delves into the key performance metrics of each agent, supported by experimental data, to offer an objective analysis. While this compound's precise photophysical parameters are proprietary, its fluorescein-based nature allows for informed estimations, which are presented alongside the well-documented properties of ICG.

At a Glance: Quantitative Performance Comparison

The following table summarizes the key quantitative performance indicators for this compound and Indocyanine Green. These values are crucial for determining the suitability of each agent for specific research and clinical applications.

Performance MetricThis compound (ALM-488)Indocyanine Green (ICG)
Fluorophore Class Fluorescein-peptide conjugateCyanine dye
Excitation Max (λex) ~494 nm (estimated based on Fluorescein)~780-800 nm
Emission Max (λem) ~518 nm (estimated based on Fluorescein)~810-830 nm
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹ (estimated for Fluorescein)[1]100,000 - 250,000 M⁻¹cm⁻¹ (solvent dependent)
Fluorescence Quantum Yield (ΦF) High (estimated based on Fluorescein (B123965), ~0.9)Low to moderate (0.02 - 0.14, highly solvent and concentration dependent)
Photostability Moderate (photobleaching can occur with prolonged exposure)Low (prone to photobleaching)
Signal-to-Background Ratio (SBR) High for nerve tissue (e.g., 3.31 ± 1.11 in a murine model)[2]Variable, application-dependent (e.g., >1.5 desirable for target identification in surgery)[3]
Primary Target Extracellular matrix of nerves[2][4]Blood plasma proteins (albumin), enhanced permeability and retention in tumors[5][6]

Delving Deeper: Experimental Methodologies

The quantitative data presented above are derived from established experimental protocols. Understanding these methodologies is key to interpreting the data and designing future comparative studies.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Protocol:

  • Preparation of Stock Solution: A concentrated stock solution of the dye (this compound or ICG) is prepared in a suitable solvent (e.g., DMSO for ICG, PBS for this compound).

  • Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution.

  • Spectrophotometer Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of the linear portion of the curve, where the path length of the cuvette is typically 1 cm.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Standard Selection: A fluorescent standard with a known quantum yield in the same spectral region as the sample is chosen (e.g., Rhodamine 6G for the visible region, various NIR dyes for ICG).

  • Solution Preparation: Dilute solutions of both the sample and the standard are prepared in the same solvent to have low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: The absorbance of the sample and standard solutions are measured at the excitation wavelength.

  • Fluorescence Measurement: The fluorescence emission spectra of both the sample and the standard are recorded using a spectrofluorometer, exciting at the same wavelength.

  • Data Analysis: The integrated fluorescence intensities of the sample and the standard are calculated. The quantum yield of the sample is then determined by comparing its integrated fluorescence intensity and absorbance to that of the standard, accounting for the refractive index of the solvent.

Assessment of Photostability

Photostability, the resistance of a fluorophore to photochemical degradation upon light exposure, is a critical parameter for imaging applications requiring prolonged illumination.

Protocol:

  • Sample Preparation: Solutions of this compound and ICG with the same initial absorbance are prepared.

  • Controlled Illumination: The samples are exposed to a light source of constant intensity and specific wavelength (e.g., the excitation maximum of the dye) for defined periods.

  • Absorbance/Fluorescence Monitoring: The absorbance or fluorescence intensity of the samples is measured at regular intervals during the illumination period.

  • Data Analysis: The rate of decrease in absorbance or fluorescence intensity is plotted against time. The photostability is often reported as the time required for the initial intensity to decrease by 50% (photobleaching half-life).

Signal-to-Background Ratio (SBR) Measurement

The SBR is a crucial metric for in vivo imaging, indicating the contrast between the target tissue and the surrounding background.

Protocol:

  • In Vivo Administration: The fluorescent agent (this compound or ICG) is administered to the animal model.

  • Image Acquisition: Fluorescence images are acquired at the optimal time point for target accumulation using an appropriate imaging system.

  • Region of Interest (ROI) Selection: ROIs are drawn over the target tissue (e.g., a nerve for this compound, a tumor for ICG) and adjacent background tissue.

  • Intensity Measurement: The mean fluorescence intensity within each ROI is measured.

  • SBR Calculation: The SBR is calculated as the ratio of the mean fluorescence intensity of the target to the mean fluorescence intensity of the background.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the mechanisms of action and a typical experimental workflow.

Mechanism of Action: this compound vs. ICG cluster_this compound This compound cluster_icg ICG b_start Intravenous Administration b_circulate Circulation in Bloodstream b_start->b_circulate b_bind Peptide moiety binds to Extracellular Matrix of Nerves b_circulate->b_bind b_clear Renal Clearance b_circulate->b_clear b_visualize Fluorescence Visualization of Nerves (Visible Light) b_bind->b_visualize i_start Intravenous Administration i_circulate Binds to Plasma Proteins (e.g., Albumin) i_start->i_circulate i_accumulate Accumulation in tissues with Enhanced Permeability and Retention (EPR) (e.g., Tumors, Inflamed Tissue) i_circulate->i_accumulate i_clear Hepatic Clearance i_circulate->i_clear i_visualize Fluorescence Visualization of Vasculature/Tissues (NIR Light) i_accumulate->i_visualize

Caption: Comparative mechanisms of action for this compound and ICG.

General Workflow for In Vivo SBR Comparison cluster_imaging Imaging Session cluster_analysis Data Analysis start Animal Model Preparation admin Intravenous Administration of Fluorescent Agent start->admin wait Optimal Uptake Time admin->wait acquire Fluorescence Image Acquisition wait->acquire roi Define Regions of Interest (Target & Background) acquire->roi measure Measure Mean Fluorescence Intensity roi->measure calculate Calculate Signal-to- Background Ratio (SBR) measure->calculate end Comparative Analysis calculate->end

Caption: A typical experimental workflow for comparing the SBR of fluorescent agents.

Conclusion

This compound and ICG are both valuable tools for in vivo fluorescence imaging, each with distinct characteristics that make them suitable for different applications. ICG, with its near-infrared properties, is well-established for visualizing vasculature and assessing tissue perfusion. Its main drawbacks are its relatively low quantum yield and photostability.

This compound, on the other hand, demonstrates high specificity for nerve tissue, offering a significant advantage in surgical procedures where nerve preservation is critical. While its exact photophysical properties are not public, its fluorescein base suggests a high quantum yield and moderate photostability. The high signal-to-background ratio observed in preclinical and clinical studies underscores its potential for precise nerve identification.

The choice between this compound and ICG will ultimately depend on the specific research question or clinical need. For applications requiring deep tissue penetration and vascular imaging, ICG remains a strong candidate. For procedures demanding the precise localization and preservation of nerves, this compound presents a compelling and targeted solution. This guide provides the foundational quantitative data and methodological insights to aid researchers in making an informed decision.

References

A Comparative Guide to Bevonescein and Alternative Intraoperative Fluorescent Nerve-Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and preservation of nerves are critical challenges in a multitude of surgical procedures. Inadvertent nerve injury can lead to significant patient morbidity, including chronic pain, numbness, and paralysis.[1] To address this unmet clinical need, fluorescently labeled imaging agents are being developed to enhance the intraoperative visualization of nerves.[1] This guide provides a comprehensive comparison of Bevonescein (ALM-488), a novel nerve-targeting agent, with other intraoperative fluorescence-imaging alternatives, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Targeting Strategies

The efficacy of a fluorescent nerve-imaging agent is fundamentally linked to its mechanism of action. This compound and its alternatives employ distinct strategies to illuminate nervous tissue.

This compound: Targeting the Extracellular Matrix

This compound is a peptide-dye conjugate composed of a short-chain amino acid peptide linked to the fluorophore fluorescein.[2] Its mechanism of action is unique in that it selectively binds to the extracellular matrix of nerves, a feature that is independent of the myelin sheath.[1][3] This allows this compound to label a broad range of nerve types, including myelinated, unmyelinated, and even chronically degenerated nerves that have lost their myelin sheath.

Alternative Agents: Diverse Targeting Approaches

In contrast, other agents utilize different binding targets:

  • Oxazine-4: This small molecule dye intercalates into the lipid-rich myelin sheath that encases many nerve fibers. Consequently, its effectiveness is limited to myelinated nerves and is significantly reduced in the context of nerve injury leading to demyelination.

  • HNP401: Similar to this compound, HNP401 is a peptide-based agent identified through phage display that selectively binds to nerve tissue. It has been shown to bind to multiple human peripheral nerves, including motor, sensory, and autonomic nerves.

  • GAP-43-Ra-PEG-ICG: This agent is a targeted probe that specifically binds to Growth Associated Protein 43 (GAP-43), a protein expressed in developing and regenerating neurons. This makes it particularly useful for imaging areas of nerve growth or injury.

  • Indocyanine Green (ICG): ICG is a non-specific, near-infrared (NIR) fluorescent dye that is widely used for assessing tissue perfusion. While not a nerve-targeted agent, studies have shown that ICG can enhance the visualization of nerves, potentially due to differences in vascularity or tissue properties surrounding the nerves.

Performance in Surgical Models: A Quantitative Comparison

The performance of these agents can be quantitatively assessed by their signal-to-background ratio (SBR), which measures the fluorescence intensity of the nerve relative to the surrounding tissue.

AgentSurgical ModelSignal-to-Background Ratio (SBR) / Contrast RatioKey Findings
This compound Human Head and Neck Surgery (Phase 1 Trial)SBR: 2.1 ± 0.8 (Fluorescence) vs. 1.3 ± 0.2 (White Light)Significantly higher SBR compared to white light. Enhanced nerve visualization and conspicuity.
Rodent Facial Nerve Transection (Degenerated Nerve)SBR: 3.31 ± 1.11Successfully labeled chronically degenerated and autonomic nerves.
Oxazine-4 Rodent Facial Nerve Transection (Degenerated Nerve)SBR: 1.27 ± 0.54Significantly lower SBR compared to this compound in labeling degenerated nerves. Did not meaningfully label degenerated nerves.
HNP401 Ex vivo Human Sural NerveNerve-to-Muscle Contrast: 3.03 ± 0.57Demonstrated selective binding to human nerve tissue with good contrast against muscle.
In vivo Mouse Sciatic NerveNerve-to-Muscle Contrast: 5.79 ± 0.81Showed a 2.3-fold increase in fluorescence intensity on the sciatic nerve compared to a previously identified peptide.
GAP-43-Ra-PEG-ICG Mouse Sciatic Nerve Invasion (Pancreatic Cancer)Significantly stronger fluorescence signal at the perineural invasion site compared to control groups.Specifically targets GAP-43 positive neural cells, enabling visualization of perineural invasion.
Indocyanine Green (ICG) Human Pelvic Nerve (Radical Hysterectomy)Obturator Nerve SBR: 5.3 ± 2.1; Genitofemoral Nerve SBR: 4.1 ± 1.9; Hypogastric Nerve SBR: 3.5 ± 1.3Feasible for intraoperative visualization of pelvic nerves, though not a nerve-targeted agent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols for the key studies cited.

This compound: Phase 1 Human Trial in Head and Neck Surgery
  • Objective: To evaluate the safety, pharmacokinetics, and optimal dose of this compound for intraoperative nerve visualization.

  • Study Population: 27 adult patients with head and neck neoplasms undergoing parotidectomy, thyroidectomy, or cervical neck dissection.

  • Procedure:

    • A single intravenous infusion of this compound was administered at doses ranging from 100 mg to 600 mg.

    • Surgery was performed 1-5 hours post-infusion.

    • Intraoperative imaging was conducted using a surgical microscope with a specialized filter for fluorescence detection (Zeiss Tivato with Yellow 560).

    • Surgeons assessed nerve conspicuity, visible nerve length, and delineation of branching using a 4-point Likert scale.

    • Safety and pharmacokinetic parameters were monitored.

  • Key Outcome: The optimal dose was determined to be 500 mg, which provided a significant improvement in nerve visualization without dose-limiting toxicities.

This compound vs. Oxazine-4: Rodent Degenerated Nerve Model
  • Objective: To compare the intraoperative fluorescence of chronically degenerated murine facial nerves produced by this compound and oxazine-4.

  • Animal Model: Wild-type mice.

  • Procedure:

    • The marginal mandibular branch of the facial nerve was transected.

    • Five months post-transection, mice were co-injected with this compound and oxazine-4.

    • Intraoperative facial nerve exploration was performed using fluorescence imaging.

    • The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.

  • Key Outcome: this compound successfully labeled all degenerated nerve segments, while oxazine-4 failed to provide meaningful fluorescence in this context.

FAM-HNP401: Ex vivo Human Nerve Binding and In vivo Murine Imaging
  • Objective: To identify and characterize a novel peptide for selective binding to human nerves.

  • Ex vivo Procedure:

    • Fresh human sural nerve and temporalis muscle tissues were sectioned.

    • Tissue sections were incubated with a 100 µM solution of FAM-HNP401.

    • Imaging was performed using confocal microscopy with 488 nm laser excitation.

    • Fluorescence signal intensity was measured for regions of interest on nerve and muscle tissues.

  • In vivo Procedure:

    • SKH1 mice were intravenously injected with 450 nmol of FAM-HNP401.

    • The sciatic nerves were imaged, and the fluorescence intensity was quantified.

  • Key Outcome: FAM-HNP401 demonstrated high selectivity for human nerve tissue and effective in vivo nerve visualization in a murine model.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action and experimental workflows.

Mechanism of Action: this compound vs. Myelin-Binding Agents cluster_this compound This compound cluster_oxazine Myelin-Binding Agents (e.g., Oxazine-4) This compound This compound (Peptide-Dye Conjugate) ecm Nerve Extracellular Matrix This compound->ecm Binds to nerve_b Fluorescent Nerve (Myelinated or Degenerated) ecm->nerve_b Results in oxazine Oxazine-4 myelin Myelin Sheath oxazine->myelin Intercalates into nerve_o Fluorescent Nerve (Myelinated Only) myelin->nerve_o Results in

Caption: Comparison of the binding mechanisms of this compound and myelin-binding agents.

Experimental Workflow: this compound in Surgical Models cluster_human Human Clinical Trial (Head & Neck Surgery) cluster_rodent Preclinical Rodent Model (Degenerated Nerve) patient Patient Enrollment infusion IV Infusion of this compound patient->infusion surgery Surgical Procedure infusion->surgery imaging_h Fluorescence Imaging surgery->imaging_h analysis_h Data Analysis (SBR, Safety, PK) imaging_h->analysis_h animal Animal Model (Nerve Transection) injection Co-injection of This compound & Oxazine-4 animal->injection exploration Surgical Exploration injection->exploration imaging_r Fluorescence Imaging exploration->imaging_r analysis_r Data Analysis (SBR Comparison) imaging_r->analysis_r

References

A Head-to-Head Comparison of Bevonescein and Other Nerve-Specific Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately visualize nerves is paramount for advancing surgical techniques and neuroscientific research. This guide provides a comprehensive, data-driven comparison of Bevonescein (ALM-488) with other prominent nerve-specific fluorescent probes.

This compound, a novel peptide-dye conjugate, has emerged as a significant advancement in real-time, intraoperative nerve visualization.[1][2] Its unique mechanism, targeting the extracellular matrix of nerve tissue, allows for the illumination of both healthy and degenerated nerves, a critical advantage in nerve-sparing surgeries and studies of nerve regeneration.[3][4] This guide will objectively compare the performance of this compound against other alternatives, including myelin-binding dyes and other peptide-based probes, supported by quantitative data and detailed experimental methodologies.

Quantitative Performance Comparison

The efficacy of a fluorescent nerve probe is primarily determined by its ability to generate high contrast between nerve tissue and the surrounding background, often quantified as the Signal-to-Background Ratio (SBR). The following table summarizes the performance metrics for this compound and other notable nerve-specific probes.

ProbeTypeTargetSignal-to-Background Ratio (SBR) / ContrastAnimal ModelKey Advantages
This compound (ALM-488) Peptide-Dye ConjugateNerve-associated Extracellular Matrix[4]Degenerated Nerves: 3.31 ± 1.11Autonomic Nerves: 1.77 ± 0.65Rodent (facial nerve transection)Labels both intact and degenerated nerves, independent of myelination status.
Oxazine-4 Myelin-Binding DyeMyelin SheathDegenerated Nerves: 1.27 ± 0.54Autonomic Nerves: 1.11 ± 0.14Rodent (facial nerve transection)Targets the lipid-rich myelin sheath.
FAM-HNP401 Peptide-Dye ConjugatePerineurium structural proteinsNerve-to-Muscle Contrast: 3.03 ± 0.57 (ex vivo, human tissue)Rodent (in vivo), Human (ex vivo)High signal intensity and binds to both myelinated and unmyelinated nerves.

Mechanisms of Action: A Visual Guide

The distinct targeting mechanisms of these probes dictate their utility in various research and clinical scenarios.

Binding Mechanism of Different Nerve-Specific Probes cluster_this compound This compound (Peptide-Dye Conjugate) cluster_oxazine4 Oxazine-4 (Myelin-Binding Dye) cluster_fam_hnp401 FAM-HNP401 (Peptide-Dye Conjugate) This compound This compound ecm Extracellular Matrix This compound->ecm Binds to oxazine4 Oxazine-4 myelin Myelin Sheath oxazine4->myelin Intercalates into fam_hnp401 FAM-HNP401 perineurium Perineurium Proteins fam_hnp401->perineurium Binds to

Caption: Simplified comparison of the binding mechanisms for different classes of nerve-specific probes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

This compound Administration and Imaging (Rodent Model)

A preclinical study directly comparing this compound and oxazine-4 in a rodent model of chronic facial nerve transection provides valuable comparative data.

G cluster_protocol This compound & Oxazine-4 Comparative Protocol a Sixteen wild-type mice undergo transection of the marginal mandibular branch of the facial nerve. b Five months post-transection, ten mice are co-injected with this compound and oxazine-4. a->b c Intraoperative facial nerve exploration is performed with fluorescence imaging. b->c d Signal-to-background ratio (SBR) is calculated by comparing the mean gray value along each nerve segment to adjacent non-nerve tissue. c->d

References

Bevonescein Signal-to-Background Ratio Analysis: A Comparative Guide for Clinical and Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of fluorescence-guided surgery, the ability to clearly distinguish nerves from surrounding tissue is paramount to minimizing iatrogenic injury and improving patient outcomes. Bevonescein (ALM-488), a novel peptide-conjugated fluorescein (B123965) dye, has emerged as a promising agent for real-time intraoperative nerve visualization. This guide provides a comprehensive comparison of this compound's performance, particularly its signal-to-background ratio (SBR), with that of other notable fluorescent agents used in nerve imaging. The information presented herein, supported by experimental data from clinical and preclinical studies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparative Performance of Nerve-Targeting Fluorescent Agents

The efficacy of a fluorescent imaging agent in a clinical setting is critically dependent on its ability to generate a strong signal from the target tissue while minimizing background fluorescence. The signal-to-background ratio (SBR) is a key metric for quantifying this performance. The following table summarizes the SBR and other relevant performance characteristics of this compound and its alternatives.

AgentTarget/Mechanism of ActionSubjectDoseImaging TimeSignal-to-Background Ratio (SBR) / Contrast
This compound Binds to extracellular matrix of nerve-associated connective tissue.Human (Phase 1 Clinical Trial)500 mg IV1-5 hours post-infusion2.1 ± 0.8[1]
Mouse (Degenerated Facial Nerve)Not SpecifiedNot Specified3.31 ± 1.11
Oxazine-4 Myelin-binding.Mouse100 nmol (1.6 mg/kg) IVPeak at 4 hours post-injection≈ 3.0[2][3]
Mouse (Degenerated Facial Nerve)Not SpecifiedNot Specified1.27 ± 0.54
GE3126 Myelin-binding.Porcine0.74 mg/kg IV5-80 minutes post-injectionNerve fluorescence observed, specific SBR not stated.[4]
Sodium Fluorescein Non-specific, accumulates in areas with disrupted blood-brain/nerve barrier.Human (Facial Nerve)1 mg/kg IV2-3.5 hours post-administration2.5 ± 1.0 (Weber Contrast)[5]
FAM-HNP401 Peptide-mediated binding to nerve tissue.Human (ex vivo sural nerve)100 µM topical applicationNot Applicable3.03 ± 0.57 (Nerve-to-muscle contrast)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key experiments cited in this guide.

This compound Clinical Trial Protocol for Head and Neck Surgery

This protocol is based on Phase 1 and ongoing clinical trials for the intraoperative visualization of nerves in patients undergoing head and neck surgery.

  • Patient Selection:

    • Inclusion criteria typically include adults scheduled for parotidectomy, thyroidectomy, or cervical neck dissection.

    • Exclusion criteria may include prior surgery or radiation to the surgical site and significant renal impairment.

  • This compound Administration:

    • A single dose of 500 mg this compound is administered via intravenous (IV) infusion.

    • The infusion is typically performed 1 to 5 hours prior to the surgical procedure.

  • Intraoperative Imaging:

    • During surgery, the surgical field is illuminated with a fluorescence imaging system equipped with an appropriate excitation light source (around 498 nm for fluorescein) and emission filters (around 517 nm).

    • Real-time video of the surgical site is captured, displaying both white light and fluorescence images.

    • Nerve structures are identified by their enhanced fluorescence compared to the surrounding non-nerve tissues.

  • Data Analysis:

    • The SBR is calculated by measuring the mean fluorescence intensity of the nerve and dividing it by the mean fluorescence intensity of the adjacent background tissue (e.g., muscle).

    • Image analysis software is used for quantitative assessment.

Oxazine-4 In Vivo Imaging Protocol in a Murine Model

This protocol is a representative example of preclinical evaluation of a nerve-specific fluorescent agent.

  • Animal Model:

    • CD-1 or similar mouse strains are commonly used.

  • Agent Administration:

    • Oxazine-4 is dissolved in a suitable vehicle (e.g., D5W with 5% Cremophor EL).

    • A dose ranging from 50 to 400 nmol is administered intravenously via tail vein injection.

  • Imaging Procedure:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours) post-injection, the mouse is anesthetized.

    • The nerve of interest (e.g., sciatic nerve, brachial plexus) is surgically exposed.

    • The surgical site is imaged using a small animal fluorescence imaging system with appropriate excitation and emission filters for Oxazine-4.

  • SBR Calculation:

    • Regions of interest (ROIs) are drawn over the nerve and adjacent muscle tissue in the captured fluorescence images.

    • The mean fluorescence intensity of the nerve ROI is divided by the mean fluorescence intensity of the muscle ROI to determine the SBR.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound and its alternatives in nerve imaging.

experimental_workflow Experimental Workflow for this compound Clinical Trial cluster_pre_op Pre-Operative Phase cluster_intra_op Intra-Operative Phase cluster_post_op Post-Operative Analysis patient_selection Patient Selection (Head & Neck Surgery Candidates) informed_consent Informed Consent patient_selection->informed_consent bevonescein_admin This compound Administration (500 mg IV, 1-5h pre-op) informed_consent->bevonescein_admin surgery Surgical Procedure bevonescein_admin->surgery fluorescence_imaging Fluorescence Imaging (Excitation ~498 nm, Emission ~517 nm) surgery->fluorescence_imaging safety_assessment Safety Assessment surgery->safety_assessment nerve_visualization Real-time Nerve Visualization fluorescence_imaging->nerve_visualization image_analysis Image Analysis nerve_visualization->image_analysis sbr_calculation SBR Calculation image_analysis->sbr_calculation

This compound Clinical Trial Workflow

signaling_pathway Conceptual Signaling Pathway of Nerve-Targeting Probes cluster_this compound This compound cluster_oxazine4 Oxazine-4 / GE3126 This compound This compound (Peptide-Fluorophore Conjugate) ecm Nerve Extracellular Matrix (Connective Tissue) This compound->ecm Binds excitation Excitation Light (~498 nm for this compound) emission Fluorescence Emission (~517 nm for this compound) ecm->emission oxazine4 Oxazine-4 / GE3126 myelin Myelin Sheath oxazine4->myelin Binds myelin->emission excitation->ecm Excites Fluorophore excitation->myelin Excites Fluorophore logical_comparison Logical Comparison of Nerve Imaging Agents cluster_alternatives Alternative Agents cluster_criteria Comparison Criteria This compound This compound sbr Signal-to-Background Ratio This compound->sbr mechanism Mechanism of Action This compound->mechanism clinical_stage Clinical Development Stage This compound->clinical_stage application_mode Application Mode (Systemic vs. Topical) This compound->application_mode oxazine4 Oxazine-4 oxazine4->sbr oxazine4->mechanism oxazine4->clinical_stage oxazine4->application_mode ge3126 GE3126 ge3126->sbr ge3126->mechanism ge3126->clinical_stage ge3126->application_mode sodium_fluorescein Sodium Fluorescein sodium_fluorescein->sbr sodium_fluorescein->mechanism sodium_fluorescein->clinical_stage sodium_fluorescein->application_mode fam_hnp401 FAM-HNP401 fam_hnp401->sbr fam_hnp401->mechanism fam_hnp401->clinical_stage fam_hnp401->application_mode

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Bevonescein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Bevonescein (ALM-488), a novel fluorescent peptide-dye conjugate used for real-time intraoperative nerve visualization. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its composition as a peptide linked to fluorescein (B123965) necessitates handling it with the precautions appropriate for a biohazardous chemical waste.[1]

Personal Protective Equipment (PPE): A Multi-Level Approach

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The required level of PPE depends on the specific procedure being performed.

Procedure Required PPE Rationale
Reconstitution and Aliquoting - Nitrile gloves- Safety glasses with side shields- Laboratory coatProtects against splashes and direct skin contact with the lyophilized powder and concentrated stock solutions.
Cell Staining and Microscopy - Nitrile gloves- Laboratory coatMinimizes the risk of skin contact with diluted solutions.
Handling of Contaminated Waste - Nitrile gloves- Safety glasses- Laboratory coatPrevents exposure during the collection and decontamination of waste materials.
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Safety goggles- Laboratory coat or disposable gown- Respiratory protection (if powder is airborne)Provides enhanced protection against direct contact and inhalation of the spilled material.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk and ensuring the reproducibility of experimental results.

Receiving and Storage

Upon receipt, inspect the vial for any damage. This compound should be stored in a dry, dark environment. For long-term storage (months to years), a temperature of -20°C is recommended.

Reconstitution and Handling
  • Preparation : Before opening the vial, bring it to room temperature to prevent condensation.

  • Work Area : Conduct all handling of lyophilized powder and stock solutions in a designated area, preferably within a chemical fume hood or a biosafety cabinet, to avoid inhalation of any airborne particles.

  • Reconstitution : Follow the manufacturer's instructions for reconstitution, typically using a sterile, appropriate solvent.

  • Aliquoting : To avoid repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted solution into single-use vials for storage.

Disposal Plan: Managing this compound Waste

All materials that have come into contact with this compound should be treated as biohazardous chemical waste.[1] Proper segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Contaminated Liquid Waste (e.g., cell culture media, buffer solutions)1. Collect in a dedicated, labeled, and leak-proof container.2. Decontaminate with a 1:10 final concentration of bleach for at least 30 minutes.[1]3. After decontamination, and subject to institutional and local regulations, the liquid may be poured down the drain with a large volume of water.[1]
Contaminated Solid Waste (e.g., pipette tips, gloves, vials)1. Place in a designated biohazardous waste container (typically a red bag).2. The container should be clearly labeled as "Biohazardous Waste".3. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Animal Carcasses/Tissues Dispose of as pathological waste, which typically involves incineration through a licensed biomedical waste facility.[1]

Experimental Protocols

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.

  • Ventilate : If not already in a well-ventilated space, increase ventilation to the area.

  • Don Appropriate PPE : Refer to the PPE table for spill cleanup.

  • Contain the Spill :

    • For liquid spills : Use absorbent pads to contain the spill.

    • For solid spills : Carefully sweep up the material and place it in a sealed container for disposal.

  • Decontaminate : Clean the spill area with a 10% bleach solution, allowing for a contact time of at least 30 minutes.

  • Dispose of Cleanup Materials : All materials used for cleanup must be disposed of as hazardous waste.

Visualizing Safety Workflows

To further clarify the procedural steps for ensuring safety when working with this compound, the following diagrams illustrate key decision-making processes and workflows.

PPE_Selection_Workflow start Start: Identify Task reconstitution Reconstitution or Aliquoting start->reconstitution staining Cell Staining or Microscopy start->staining waste_handling Waste Handling start->waste_handling spill_cleanup Spill Cleanup start->spill_cleanup ppe_level_1 Gloves Safety Glasses Lab Coat reconstitution->ppe_level_1 ppe_level_2 Gloves Lab Coat staining->ppe_level_2 waste_handling->ppe_level_1 ppe_level_3 Gloves Safety Goggles Lab Coat/Gown (Respiratory Protection if needed) spill_cleanup->ppe_level_3

Caption: PPE Selection Workflow for this compound Handling.

Bevonescein_Disposal_Workflow start This compound-Contaminated Material liquid_waste Liquid Waste start->liquid_waste solid_waste Solid Waste start->solid_waste animal_tissue Animal Tissue start->animal_tissue decontaminate Decontaminate with 1:10 Bleach (30 min contact time) liquid_waste->decontaminate biohazard_bag Place in labeled Biohazard Bag solid_waste->biohazard_bag pathological_waste Dispose as Pathological Waste (Incineration) animal_tissue->pathological_waste sewer_disposal Dispose down drain with copious water (Check local regulations) decontaminate->sewer_disposal ehs_pickup Arrange for EHS pickup biohazard_bag->ehs_pickup pathological_waste->ehs_pickup

Caption: Disposal Workflow for this compound-Contaminated Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.